Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-10-4-6-2-3-11-8(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVBUBKEQRJPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of a primary synthetic route, including mechanistic insights, detailed experimental protocols, and a discussion of alternative methodologies. The synthesis of this 6-azaindole derivative is of significant interest due to the prevalence of the pyrrolopyridine core in a wide range of biologically active compounds.[1] This guide emphasizes a logical, field-proven approach to the synthesis, ensuring scientific integrity and practical applicability.
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[2] Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties, such as altered hydrogen bonding capacity and metabolic stability.[2] These properties have been exploited in the development of a diverse array of therapeutic agents, including kinase inhibitors for oncology, demonstrating the versatility of this scaffold in interacting with various biological targets.[1][3] Consequently, the development of efficient and scalable synthetic routes to functionalized 6-azaindoles, such as this compound, is of paramount importance for advancing medicinal chemistry programs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered on the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. The most direct and convergent approach involves the disconnection of the C-C and C-N bonds of the pyrrole ring, leading back to a key intermediate, 3-amino-4-picoline. This commercially available starting material provides the entire pyridine core and the nitrogen atom of the pyrrole ring. The remaining carbon atoms of the pyrrole ring and the methyl carboxylate group can be introduced through a cyclization reaction with a suitable C2 synthon.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Pathway: A One-Pot Approach from 3-Amino-4-picoline
A highly efficient one-pot synthesis of 2-substituted 6-azaindoles has been reported, which can be adapted for the synthesis of the target molecule.[4][5][6] This methodology relies on the dilithiation of 3-amino-4-picoline to generate a highly reactive dianion, which then undergoes condensation with a carboxylic ester to form the pyrrole ring.[4][6] For the synthesis of this compound, a suitable C2 electrophile, such as dimethyl oxalate, can be employed.
Mechanistic Insights
The reaction proceeds through a cascade of transformations initiated by the formation of the dianion of 3-amino-4-picoline.[6] Treatment of 3-amino-4-picoline with a strong base, such as sec-butyllithium, results in the deprotonation of both the amino group and the methyl group, yielding a dianionic species.[4][5] This dianion then reacts with dimethyl oxalate. The C-anion of the picoline attacks one of the carbonyl groups of dimethyl oxalate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and intramolecular cyclization, driven by the attack of the N-anion onto the second carbonyl group, followed by dehydration, affords the 6-azaindole ring system.
Caption: Proposed reaction pathway for the synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
-
3-Amino-4-picoline
-
sec-Butyllithium (in a suitable solvent like cyclohexane)
-
Dimethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-amino-4-picoline (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Dianion Formation: The solution is cooled to 0 °C, and sec-butyllithium (2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Condensation: The resulting dark solution of the dianion is cooled to -78 °C. A solution of dimethyl oxalate (1.2 eq) in anhydrous THF is added dropwise, ensuring the temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Alternative Synthetic Strategies
While the one-pot synthesis from 3-amino-4-picoline is highly efficient, other methods for the construction of the 6-azaindole scaffold are also noteworthy. These often involve multi-step sequences but can offer advantages in terms of substrate scope and functional group tolerance.
-
Palladium-Catalyzed Cyclizations: Intramolecular Heck reactions can be employed to construct the pyrrole ring.[7][8] This typically involves the synthesis of a vinylated aminopyridine precursor, which then undergoes a palladium-catalyzed cyclization.
-
Sonogashira Coupling followed by Cyclization: A common strategy involves the Sonogashira coupling of a terminal alkyne with an appropriately substituted aminohalopyridine, followed by a base- or metal-catalyzed cyclization to form the azaindole ring.
Data Summary
| Parameter | Value/Condition |
| Starting Material | 3-Amino-4-picoline |
| Key Reagents | sec-Butyllithium, Dimethyl oxalate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Purification Method | Silica gel column chromatography |
Conclusion
The synthesis of this compound is a key process for accessing a versatile scaffold in medicinal chemistry. The one-pot approach from 3-amino-4-picoline represents a highly efficient and convergent route, minimizing step-count and maximizing yield. Understanding the underlying reaction mechanism and having access to a detailed experimental protocol are crucial for the successful implementation of this synthesis in a research and development setting. The alternative strategies discussed also provide valuable options for chemists to consider based on the specific requirements of their synthetic targets.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. soc.chim.it [soc.chim.it]
An In-Depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates theoretical knowledge with practical insights into the handling and application of this compound, supported by established experimental protocols and spectroscopic data.
Introduction: The Significance of the 5-Azaindole Scaffold
This compound belongs to the family of azaindoles, specifically a 5-azaindole derivative. The fusion of a pyrrole ring with a pyridine ring gives rise to a scaffold with unique electronic properties and a three-dimensional structure that is of significant interest in drug discovery. The pyrrolopyridine core is a key component in numerous biologically active molecules, demonstrating a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The introduction of a methyl carboxylate group at the 7-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.
The strategic placement of the nitrogen atom in the pyridine ring and the substituents on the pyrrole moiety can significantly influence the molecule's interaction with biological targets. This guide will delve into the specific characteristics of the title compound, providing a foundational understanding for its application in synthetic chemistry and drug design.
Physicochemical and Spectroscopic Properties
Precise characterization of a compound is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related structures and computational models.
Physicochemical Properties
The following table summarizes the computed physicochemical properties for the parent carboxylic acid, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid, which provides a baseline for understanding the methyl ester derivative.
| Property | Value (Computed) | Source |
| Molecular Formula | C₈H₆N₂O₂ | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
For the methyl ester, This compound , the expected properties are:
| Property | Value (Computed) | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| XLogP3 | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
Note: These values are computationally derived and should be confirmed by experimental data.
Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of related azaindole structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylate group and the pyridine nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the bicyclic aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole, C=O stretching of the ester, and C-N and C=C stretching vibrations of the aromatic rings. For related 7-azaindole dimers, a broad IR band is observed in the 3300 to 2500 cm⁻¹ range[5].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Purification
The synthesis of this compound can be approached through the construction of the 5-azaindole core followed by functionalization, or by direct esterification of the corresponding carboxylic acid.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways to the target molecule.
Synthesis of the Precursor: 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
The synthesis of the parent carboxylic acid is a crucial first step. Several strategies for the synthesis of the azaindole nucleus have been reported, often starting from substituted pyridines[6][7]. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core.
Experimental Protocol: Esterification of 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
This protocol is based on standard esterification procedures for heterocyclic carboxylic acids.
Materials:
-
1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Diagram 2: Esterification Workflow
Caption: Step-by-step workflow for the synthesis.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the pyrrole and pyridine rings, and the methyl ester functionality.
Reactivity of the Azaindole Core
-
N-H Acidity and Alkylation: The N-H proton of the pyrrole ring is moderately acidic (pKa of pyrrole is ~17.5) and can be deprotonated with strong bases like sodium hydride or butyllithium[8]. The resulting anion is nucleophilic and can be alkylated or acylated at the nitrogen atom.
-
Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack, typically at the C2 or C3 positions. The pyridine ring is generally less reactive towards electrophiles.
-
Metal-Catalyzed Cross-Coupling: The azaindole scaffold can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at specific positions, often after prior halogenation.
Reactivity of the Methyl Ester
The methyl ester at the 7-position is a key functional group for derivatization.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Amidation: The ester can react with amines to form amides, a common transformation in the synthesis of bioactive molecules. This reaction is often facilitated by heating or the use of coupling agents.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Diagram 3: Key Reaction Pathways
Caption: Potential chemical transformations.
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown potent activity as:
-
Anticancer Agents: Certain derivatives have been investigated as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells[1][9].
-
Kinase Inhibitors: The azaindole core can serve as a hinge-binding motif in various kinase inhibitors, which are crucial in oncology and immunology.
-
CNS Agents: The structural similarity of azaindoles to endogenous signaling molecules makes them attractive candidates for targeting receptors in the central nervous system.
This compound serves as a key starting material for the synthesis of libraries of compounds to explore these therapeutic areas. The ability to easily modify the ester group and the azaindole core allows for systematic structure-activity relationship (SAR) studies.
Conclusion
This compound is a heterocyclic compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide range of biologically active molecules. This guide has provided an overview of its properties, synthesis, and reactivity, aiming to equip researchers with the foundational knowledge required for its effective use in the laboratory. Further experimental validation of the computed properties and exploration of its synthetic utility will continue to enhance its value in the field of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid | C8H6N2O2 | CID 53399456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate | C9H8N2O2 | CID 68576910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 6. diglib.tugraz.at [diglib.tugraz.at]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate: A Technical Guide for Advanced Drug Discovery
Abstract
The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity and structural resemblance to endogenous purines. This guide provides an in-depth technical exploration of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, a key heterocyclic compound. While a specific CAS number for this precise ester is not prominently registered, this document will navigate the synthesis, characterization, and therapeutic applications of the broader 1H-pyrrolo[3,2-c]pyridine class, drawing on established data from its closely related isomers and derivatives. This comprehensive analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of this important molecular framework.
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole and a pyridine ring gives rise to a family of bicyclic heteroaromatics known as pyrrolopyridines, or azaindoles. These structures are of immense interest in drug discovery due to their ability to mimic the purine core of ATP, enabling them to effectively interact with the hinge region of protein kinases.[1] This interaction is a critical factor in the design of potent kinase inhibitors for therapeutic intervention in a host of diseases, most notably cancer.[1]
The 1H-pyrrolo[3,2-c]pyridine scaffold, in particular, has been the subject of significant research, leading to the development of novel compounds with promising anti-proliferative activities.[2][3] Derivatives of this core have been investigated as inhibitors of various kinases and as colchicine-binding site inhibitors, demonstrating their potential in oncology.[4][5]
It is important to note that while the parent heterocycle and various derivatives are well-documented, a dedicated CAS (Chemical Abstracts Service) registry number for this compound is not readily found in major chemical databases. This suggests that it may be a novel or less-common research compound. Therefore, this guide will leverage the extensive knowledge base of its isomers, such as Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 351439-07-1) and Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS: 945840-73-3), to provide a robust and scientifically grounded overview.[6]
Caption: Relationship between the core pyrrolopyridine scaffold, the topic compound, and its registered isomers.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of this compound can be inferred from its constituent parts and data from its isomers.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | [6] |
| XLogP3 | ~1.2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |
Structural Characterization:
The definitive identification of this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methyl ester protons (typically around 3.9 ppm), and a broad singlet for the N-H proton of the pyrrole ring.
-
¹³C NMR would display distinct signals for the carbonyl carbon of the ester and the carbons of the bicyclic aromatic system.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretch of the pyrrole, C=O stretch of the ester, and C=C/C=N stretches of the aromatic rings.
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core and its Carboxylate Derivatives
The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through various synthetic strategies, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
A general and effective method for creating the 1H-pyrrolo[3,2-c]pyridine core involves the reductive cyclization of a vinylated nitropyridine derivative. This approach has been successfully employed in the synthesis of various substituted analogs.[5]
Caption: A generalized workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core and subsequent functionalization.
Exemplary Protocol: Synthesis of a Substituted 1H-pyrrolo[3,2-c]pyridine Derivative
The following protocol is adapted from the literature for the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine, which serves as a key intermediate for further derivatization.[5]
Step 1: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
This key intermediate is typically synthesized from a substituted pyridine through nitration followed by a reaction with N,N-dimethylformamide dimethyl acetal. The causality behind this step is to introduce the necessary functionalities for the subsequent reductive cyclization to form the pyrrole ring.
Step 2: Reductive Cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1 equivalent), iron powder (4 equivalents), and glacial acetic acid.
-
Heating: Stir the reaction mixture at 100 °C for 5 hours. The iron in acetic acid acts as a reducing agent to convert the nitro group to an amine, which then undergoes intramolecular cyclization.
-
Workup: After cooling, filter the reaction mixture and concentrate it in vacuo.
-
Purification: Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 3: Carboxylation and Esterification
The introduction of the carboxylate at the 7-position and subsequent esterification would likely proceed through a series of steps involving protection of the pyrrole nitrogen, directed metallation, carboxylation with a CO₂ source, and finally esterification with methanol under acidic conditions.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating significant biological activity, particularly in the realm of oncology.[2][3]
Kinase Inhibition
As ATP mimetics, pyrrolopyridines are potent inhibitors of a wide range of protein kinases.[1] The nitrogen atoms in the bicyclic system form crucial hydrogen bonds with the hinge region of the kinase active site, leading to potent inhibition. The selectivity of these inhibitors is largely determined by the substituents on the pyrrolopyridine core.[1]
A notable example is the investigation of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a target in cancer and inflammatory diseases.[7]
Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors.
One study demonstrated that a new series of diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold exhibited potent antiproliferative activity against melanoma cell lines.[3] Another study showed that a specific derivative, KIST101029, inhibited signaling pathways involving MEK, JNK, and mTOR.[8]
Inhibition of Tubulin Polymerization
Recent research has explored 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] This mechanism of action is a well-established strategy in cancer chemotherapy.
Conclusion and Future Perspectives
This compound, while not having a readily identifiable CAS number, belongs to a class of compounds with immense potential in drug discovery. The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The synthetic routes to this core are well-established, allowing for the generation of diverse libraries of compounds for screening and optimization.
Future research in this area will likely focus on the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of this scaffold for targets beyond oncology, such as neurodegenerative and inflammatory diseases, also represents a promising avenue for future drug development. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic system.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate | C9H8N2O2 | CID 68576910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate: A Technical Guide
Foreword
Molecular Structure and Isomeric Context
Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. The positioning of the nitrogen atom in the pyridine ring and the fusion pattern of the pyrrole ring are critical determinants of the molecule's electronic properties and, consequently, its spectroscopic signatures. It is essential to distinguish it from its isomers, such as the 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[3,2-b]pyridine systems, as their spectroscopic data will show predictable differences.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from a thorough analysis of published data for its derivatives and isomers.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons of the bicyclic system and the methyl ester group. The anticipated chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are outlined below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H1 (NH) | 11.5 - 12.5 | br s | - | The acidic proton of the pyrrole nitrogen is expected to be significantly downfield and broadened due to hydrogen bonding and exchange. |
| H2 | 7.8 - 8.0 | d | ~3.0 | This proton on the pyrrole ring is adjacent to the electron-withdrawing pyridine nitrogen, leading to a downfield shift. It will exhibit a doublet due to coupling with H3. |
| H3 | 6.7 - 6.9 | d | ~3.0 | Coupled to H2, this proton will appear as a doublet. |
| H4 | 8.5 - 8.7 | d | ~5.5 | Alpha to the pyridine nitrogen and adjacent to the carbon bearing the ester, this proton is expected to be the most downfield of the aromatic CH protons. It will be a doublet coupled to H6. |
| H6 | 7.9 - 8.1 | d | ~5.5 | Coupled to H4, this proton will also be a doublet. |
| OCH₃ | 3.9 - 4.1 | s | - | The methyl ester protons will appear as a sharp singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework. The predicted chemical shifts are as follows:
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C2 | 128 - 132 | Aromatic CH carbon in the pyrrole ring. |
| C3 | 105 - 109 | Aromatic CH carbon in the pyrrole ring, shifted upfield relative to C2. |
| C3a | 138 - 142 | Quaternary carbon at the ring junction. |
| C4 | 145 - 149 | Aromatic CH carbon alpha to the pyridine nitrogen. |
| C6 | 118 - 122 | Aromatic CH carbon beta to the pyridine nitrogen. |
| C7 | 140 - 144 | Quaternary carbon bearing the carboxylate group. |
| C7a | 125 - 129 | Quaternary carbon at the ring junction. |
| C=O | 164 - 168 | Carbonyl carbon of the methyl ester. |
| OCH₃ | 52 - 55 | Methyl carbon of the ester. |
Mass Spectrometry
Molecular Formula: C₉H₈N₂O₂ Monoisotopic Mass: 176.06 Da
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 176. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 145, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 117. High-resolution mass spectrometry (HRMS) should confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3100 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C=O Stretch (Ester) | 1710 - 1730 | Strong, Sharp |
| C=C and C=N Stretch | 1500 - 1650 | Medium to Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
Experimental Workflow for Characterization
For researchers synthesizing this compound, a robust and self-validating experimental workflow is crucial for unambiguous characterization.
Caption: A typical workflow for the synthesis and spectroscopic validation of a novel compound.
Step-by-Step Protocol:
-
Synthesis and Purification: The synthesis would likely follow established routes for creating the pyrrolopyridine core. Post-synthesis, purification is paramount. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes would be a standard first step, followed by recrystallization to obtain an analytically pure sample.
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum, potentially with DEPT-135 and DEPT-90 experiments to distinguish between CH, CH₂, and CH₃ groups.
-
If necessary, 2D NMR experiments (COSY, HSQC, HMBC) should be performed to definitively assign proton and carbon signals and confirm connectivity.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum. The measured mass should be within 5 ppm of the calculated exact mass.
-
-
Infrared Spectroscopy:
-
Prepare a sample as a thin film on a salt plate or as a KBr pellet.
-
Acquire the IR spectrum and identify the characteristic absorption bands for the key functional groups.
-
Comparative Analysis with Isomers and Derivatives
A recent study on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents provides a wealth of spectroscopic data that can be used for comparison. For instance, in 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the proton at the C2 position of the pyrrole ring typically appears around δ 9.10 ppm, while the C3 proton is found near δ 6.80 ppm.[1] These values are in general agreement with the predictions for the parent methyl ester, with expected variations due to the different substitution patterns. The presence of bulky substituents at the N1 and C6 positions in these derivatives significantly influences the electronic environment and, therefore, the chemical shifts.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a robust, predictive framework for its spectroscopic characterization. By leveraging data from analogous compounds and adhering to a rigorous experimental workflow, researchers can confidently elucidate the structure of this and other novel heterocyclic molecules, thereby advancing the frontiers of medicinal chemistry and drug discovery.
References
"Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate literature review"
An In-Depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate: Synthesis, Properties, and Therapeutic Potential
Introduction: The Significance of the Pyrrolopyridine Scaffold
The fusion of pyrrole and pyridine rings creates the pyrrolopyridine scaffold, a heterocyclic system that is a cornerstone in medicinal chemistry.[1][2] This structural motif is present in a variety of natural alkaloids and has been successfully incorporated into numerous synthetic compounds with a broad spectrum of pharmacological activities.[2] Pyrrolopyridine derivatives have shown promise as antidiabetic, antimicrobial, antiviral, and antitumor agents.[2][3] Specifically, isomers like the 1H-pyrrolo[3,2-c]pyridine core are of high interest as they serve as rigid scaffolds for designing targeted therapeutic agents, including kinase inhibitors for cancer and anti-inflammatory drugs.[3][4] This guide focuses on a key derivative, this compound, providing a comprehensive overview of its chemical properties, synthesis, and its role as a foundational building block in drug discovery.
Physicochemical Properties of the Core Intermediate
Understanding the fundamental properties of this compound is the first step in its effective utilization in research and development. While extensive experimental data for this specific ester is not consolidated, computational data provides reliable estimates for its key physicochemical parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 853685-78-6 | MySkinRecipes[4] |
| Storage Condition | Room Temperature | MySkinRecipes[4] |
These properties identify the compound as a relatively small, stable organic molecule suitable for further chemical modification. Its structure makes it a valuable intermediate for creating more complex, biologically active molecules.[4]
Synthetic Strategies and Methodologies
General Synthetic Workflow
A common strategy for building such heterocyclic systems is through a multi-step process that often involves a key coupling or cyclization reaction. The following diagram outlines a plausible workflow for the synthesis of functionalized 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: A plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative, self-validating system derived from methodologies used for analogous structures, such as those in Suzuki coupling reactions for functionalizing the pyrrolopyridine scaffold.[5]
Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Core Intermediate)
-
Rationale: The synthesis begins by creating a halogenated version of the core scaffold. The bromine atom serves as a versatile chemical handle for subsequent cross-coupling reactions to introduce diversity.
-
Procedure:
-
To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable solvent like DMF, add N-Bromosuccinimide (NBS) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield the 6-bromo intermediate.
-
Step 2: Suzuki Coupling for Aryl Group Installation (Example of Derivatization)
-
Rationale: The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction ideal for forming carbon-carbon bonds. This step is crucial for creating the diaryl structures often required for biological activity, particularly in kinase and tubulin inhibitors.[5]
-
Procedure:
-
In a microwave vial, combine the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq), a desired substituted phenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃) (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq).[5]
-
Add a degassed mixture of 1,4-dioxane and water (3:1 ratio).
-
Seal the vial and heat in a microwave reactor to 125°C for 25-30 minutes.[5]
-
Self-Validation: The reaction's progress can be monitored by LC-MS to confirm the consumption of the bromo-intermediate and the formation of the desired product mass.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purify the residue via column chromatography to obtain the final 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.
-
Applications in Medicinal Chemistry and Drug Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes this compound a highly valuable starting point for developing novel therapeutics.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant application of 1H-pyrrolo[3,2-c]pyridine derivatives is in the development of anticancer agents that target microtubules.[5] Microtubules are critical components of the cytoskeleton involved in cell division (mitosis). Drugs that interfere with microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).
Recent studies have shown that 1H-pyrrolo[3,2-c]pyridine derivatives can act as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site.[5] One study reported a derivative, 10t , which exhibited IC₅₀ values in the nanomolar range (0.12 to 0.21 μM) against HeLa, SGC-7901, and MCF-7 cancer cell lines.[5]
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate [myskinrecipes.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of these derivatives, with a focus on their anticancer, kinase inhibitory, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates mechanisms of action, and presents practical experimental methodologies to facilitate further investigation and development in this promising area.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
A significant body of research highlights the potent antiproliferative effects of pyrrolo[3,2-c]pyridine derivatives against a range of human cancer cell lines.[1][2][3] A key mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for cell division.
Mechanism of Action: Disruption of Microtubule Dynamics
Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors.[1][3] By binding to this site on β-tubulin, these compounds prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to several downstream cellular consequences:
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through the M phase of the cell cycle, leading to an accumulation of cells in the G2/M phase.[1][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][3]
The rigid 1H-pyrrolo[3,2-c]pyridine scaffold has been effectively utilized to lock the bioactive conformation of molecules, enhancing their tubulin inhibitory activity.[3]
Mechanism of tubulin inhibition by pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Activity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with several derivatives exhibiting potent activity in the nanomolar to low micromolar range.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A375P (Melanoma) IC50 (µM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | - | [1][3] |
| 8a | - | - | - | Superior to Sorafenib | [2] |
| 9b | - | - | - | Superior to Sorafenib | [2] |
| 9c | - | - | - | 2-digit nanomolar | [2] |
| 9f | - | - | - | 2-digit nanomolar | [2] |
Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolo[3,2-c]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition: A Focus on FMS Kinase
Pyrrolo[3,2-c]pyridine derivatives have also been identified as potent inhibitors of various kinases, with a particular emphasis on FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[4][5][6]
FMS Kinase as a Therapeutic Target
FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[5] Overexpression of FMS kinase is implicated in several pathologies, including:
-
Cancer: FMS kinase is overexpressed in various cancers, including ovarian, prostate, and breast cancer, where it promotes tumor growth and metastasis.[4][5]
-
Inflammatory Disorders: This kinase is also involved in inflammatory conditions such as rheumatoid arthritis.[5]
Potency and Selectivity of Pyrrolo[3,2-c]pyridine Derivatives
Several diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibition of FMS kinase.[4][5][6]
| Compound | FMS Kinase IC50 (nM) | Selectivity vs other kinases | Reference |
| 1e | 60 | - | [4][5] |
| 1r | 30 | >33-fold vs FLT3 and c-MET | [4][5][6] |
| KIST101029 (lead compound) | 96 | - | [4][5] |
Compound 1r not only showed high potency against FMS kinase but also exhibited significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[4][5] Importantly, it displayed selectivity for cancer cells over normal fibroblasts.[4][5]
Inhibition of the FMS kinase signaling pathway.
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay
A common method to assess kinase inhibition is through luminescence-based assays that measure ATP consumption.
Materials:
-
Recombinant human FMS kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
Pyrrolo[3,2-c]pyridine derivatives
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, FMS kinase enzyme, and a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antiviral Activity: Targeting Influenza Virus Entry
Pyrrolo[3,2-c]pyridin-4-amine (PPA) derivatives have been identified as a novel class of entry inhibitors against influenza viruses.[7]
Mechanism of Action: Inhibition of Post-Fusion Events
These compounds exhibit broad-spectrum activity against multiple influenza A and B viruses.[7] Their mechanism of action has been pinpointed to the early stages of the viral life cycle, specifically interfering with the post-fusion process.[7] This includes:
-
Virus Uncoating: Preventing the release of the viral ribonucleoprotein (vRNP) complexes from the endosome into the cytoplasm.
-
Nuclear Import: Blocking the transport of the vRNP complexes into the nucleus, a critical step for viral replication.[7]
Inhibition of influenza virus entry by PPA derivatives.
Experimental Workflow: Time-of-Addition Assay
A time-of-addition assay is crucial for determining the specific stage of the viral replication cycle that is inhibited by an antiviral compound.
Materials:
-
Susceptible host cells (e.g., MDCK cells)
-
Influenza virus stock
-
Pyrrolo[3,2-c]pyridine derivatives
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Infection: Infect a monolayer of host cells with the influenza virus.
-
Synchronized Infection: After a short adsorption period (e.g., 1 hour), wash the cells to remove unadsorbed virus, thereby synchronizing the infection.
-
Time-of-Addition: Add the test compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication at the end of the incubation period. This can be done through various methods, such as plaque assays, TCID50 assays, or by measuring the expression of a viral reporter gene (e.g., GFP).[7]
-
Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time at which the compound loses its antiviral activity indicates when its target step in the viral life cycle has been completed.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of many biologically active 6-aryl-1H-pyrrolo[3,2-c]pyridines has been achieved through a Suzuki cross-coupling reaction.[8] This versatile method allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position of the pyrrolo[3,2-c]pyridine core, facilitating the exploration of structure-activity relationships.
Key SAR observations include:
-
For anticancer activity as tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group as the A-ring and an indolyl moiety as the B-ring in 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, as seen in compound 10t , leads to potent antiproliferative effects.[3]
-
In the context of FMS kinase inhibition, diarylamide and diarylurea functionalities attached to the pyrrolo[3,2-c]pyridine scaffold are crucial for activity.[5][6] Specifically, a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring, as in compound 1r , resulted in the most potent FMS kinase inhibitor in its series.[5]
Conclusion
The pyrrolo[3,2-c]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer, kinase inhibitory, and antiviral agents through diverse and well-defined mechanisms of action. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding and practical methodologies to support the continued exploration and development of pyrrolo[3,2-c]pyridine derivatives as next-generation therapies.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. How Influenza Virus Uses Host Cell Pathways during Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Emergence of a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Pyrrolopyridine Compounds
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring.[1][2] This seemingly simple arrangement gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape.[1][2] The pyrrolopyridine scaffold is found in a variety of natural products, including the potent anticancer and anti-HIV alkaloid camptothecin, isolated from the Camptotheca acuminata tree.[1]
For decades, the core structure of pyrrolopyridines has fascinated medicinal chemists. The arrangement of nitrogen atoms within the two fused rings creates a scaffold that mimics the purine ring of adenosine triphosphate (ATP), the universal energy currency of the cell.[3] This structural mimicry allows pyrrolopyridine derivatives to act as competitive inhibitors at the ATP-binding sites of a vast and critical class of enzymes known as kinases.[3] As kinases are central regulators of cellular signaling, their dysregulation is a hallmark of many diseases, most notably cancer. This fundamental biological principle has established pyrrolopyridines as a "privileged scaffold" in modern drug discovery, leading to the development of several blockbuster targeted therapies.
This guide provides a comprehensive overview of the history, discovery, and development of pyrrolopyridine compounds, from their early synthetic explorations to their current status as cornerstones of precision oncology. We will delve into the scientific rationale behind their design, explore the mechanisms of action of landmark drugs, and provide insights into the experimental methodologies that brought them from the laboratory to the clinic.
The Dawn of an Era: The Rise of Kinase Inhibitors
The realization in the late 20th century that specific kinases drive the growth and survival of cancer cells shifted the paradigm of drug discovery.[4][5][6] Instead of cytotoxic agents that indiscriminately kill all rapidly dividing cells, researchers sought to develop "targeted therapies" that could selectively inhibit the oncogenic driver. The RAS/RAF/MEK/ERK (MAPK) pathway, a critical signaling cascade controlling cell proliferation and survival, became a prime target.[4][7]
In 1994, a collaboration between Bayer and Onyx Pharmaceuticals was formed to discover novel therapies targeting this pathway.[4] This effort utilized a combination of high-throughput screening (HTS) of large chemical libraries and sophisticated combinatorial chemistry to identify and optimize lead compounds.[7] It was from this foundational work that the first major pyrrolopyridine-based drug would emerge.
Landmark Discoveries: Pyrrolopyridine Kinase Inhibitors in Oncology
The versatility of the pyrrolopyridine scaffold is best illustrated through the development of several key multi-kinase inhibitors that have transformed cancer treatment.
Sorafenib and Regorafenib: The Multi-Kinase Pioneers
Discovery and Development: The Bayer and Onyx collaboration led to the discovery of Sorafenib (formerly BAY 43-9006) in the early 2000s.[7][8] Identified through HTS for its ability to inhibit Raf-1 kinase, subsequent optimization through medicinal chemistry produced a potent oral multi-kinase inhibitor.[4][5][6] The discovery-to-approval timeline was remarkably swift, taking only 11 years from the initial screening to its first FDA approval in 2005 for advanced renal cell carcinoma (RCC).[5][6][9]
Regorafenib (Stivarga) was developed later and is a close structural analog of Sorafenib, differing only by a single fluorine atom on the central phenyl ring.[8] This seemingly minor chemical change results in a distinct kinase inhibition profile and different clinical applications.[8] Regorafenib was approved by the FDA in 2012 for metastatic colorectal cancer (mCRC) and later for gastrointestinal stromal tumors (GIST) and hepatocellular carcinoma (HCC).[10][11][12]
Mechanism of Action: Sorafenib and Regorafenib are not selective for a single target. They inhibit multiple kinases involved in both tumor cell proliferation (oncogenesis) and the formation of new blood vessels that supply tumors (angiogenesis).[7][11][13]
-
Anti-proliferative Effects: They target serine/threonine kinases in the MAPK pathway, including RAF-1 and wild-type and mutant B-RAF.[13]
-
Anti-angiogenic Effects: They block several receptor tyrosine kinases (RTKs) crucial for angiogenesis, most notably Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptor (PDGFR).[7][9][13]
Regorafenib's profile is broader, also potently inhibiting TIE2, FGFR, and RET, which contributes to its efficacy in different tumor types.[11][13]
Vemurafenib: A Paradigm of Targeted Therapy
Discovery and Development: The discovery in 2002 that approximately half of all metastatic melanomas harbor a specific activating mutation in the BRAF gene, V600E, was a pivotal moment in oncology.[14][15][16] This finding provided a clear, "druggable" target. Vemurafenib (Zelboraf) was discovered through a large-scale drug screen and developed by Plexxikon and Roche as a highly selective inhibitor of the BRAF V600E mutant kinase.[14][15][17] Its development was exceptionally rapid, leading to FDA approval in 2011 for the treatment of BRAF V600E-mutated metastatic melanoma.[14][15][18]
Mechanism of Action: Unlike Sorafenib, Vemurafenib is a highly selective agent. It is designed to inhibit the constitutively active BRAF V600E mutant protein, which perpetually signals through the MAPK pathway, driving uncontrolled cell growth.[14] However, this specificity also led to a key challenge: in cells with wild-type BRAF but activated RAS, Vemurafenib can paradoxically activate the MAPK pathway, leading to the development of secondary cutaneous squamous cell carcinomas.[15][16] This discovery has led to combination therapies with MEK inhibitors to overcome this effect.[16]
Lenvatinib: Broad-Spectrum Kinase Inhibition
Discovery and Development: Developed by Eisai Co., Lenvatinib (Lenvima) is another oral multi-targeted tyrosine kinase inhibitor.[19] It received FDA approval for treating radioactive iodine-refractory differentiated thyroid cancer (DTC), advanced renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).[20][21]
Mechanism of Action: Lenvatinib's efficacy stems from its ability to simultaneously block several key signaling pathways involved in pathogenic angiogenesis, tumor growth, and cancer progression.[20][22] Its primary targets include:
-
VEGF Receptors: VEGFR1, VEGFR2, and VEGFR3, which are critical for angiogenesis.[19][21][23]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR2, FGFR3, and FGFR4.[19][21][23]
-
Other RTKs: Platelet-Derived Growth Factor Receptor alpha (PDGFRα), c-Kit, and the RET proto-oncogene.[19][21][23]
This broad-spectrum inhibition effectively "starves" the tumor by cutting off its blood supply while also directly hindering cancer cell proliferation.[22]
| Drug | Key Kinase Targets | Primary Indications |
| Sorafenib | RAF-1, B-RAF, VEGFR-1/2/3, PDGFR-β, c-Kit | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Regorafenib | RAF-1, B-RAF, VEGFR-1/2/3, PDGFR-β, FGFR, TIE2, RET | Metastatic Colorectal Cancer, GIST, HCC |
| Vemurafenib | BRAF V600E (mutant) | BRAF-mutant Metastatic Melanoma |
| Lenvatinib | VEGFR-1/2/3, FGFR-1/2/3/4, PDGFRα, RET, c-Kit | Thyroid Cancer, Renal Cell Carcinoma, HCC |
Experimental Protocols: Synthesis of a Pyrrolopyridine Core
The synthesis of complex pyrrolopyridine-based drugs often involves multi-step processes. A common and practical method for creating the N,N'-unsymmetrical urea moiety found in drugs like Sorafenib avoids highly toxic reagents like phosgene.[24] The following is a generalized procedure based on a reported synthesis of Sorafenib.[24]
General Procedure for Urea Formation via Phenyl Carbamate Intermediate
This method proceeds in two main stages: 1) formation of a stable phenyl carbamate intermediate, and 2) aminolysis of the carbamate to form the final unsymmetrical urea.
Step 1: Synthesis of Phenyl Carbamate Intermediate
-
Reaction Setup: A solution of the desired aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) and pyridine is prepared in a suitable solvent like dichloromethane and cooled to 0°C in an ice bath.
-
Addition of Reagent: Phenyl chloroformate is added dropwise to the cooled solution while stirring.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 1 hour.
-
Workup: Water and dilute hydrochloric acid are added to the reaction mixture. The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield the phenyl carbamate product.
Step 2: Synthesis of the Final Pyrrolopyridine Compound (e.g., Sorafenib)
-
Reaction Setup: The phenyl carbamate intermediate from Step 1 and the second amine component (e.g., 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline) are combined in a flask with pyridine as the solvent.[24]
-
Heating: The reaction mixture is heated to 80°C for approximately 3 hours.[24]
-
Purification: After the reaction is complete, the pyridine is removed by evaporation under vacuum. The crude product is then purified using column chromatography to yield the final, highly pure compound.[24]
The Expanding Therapeutic Landscape
While oncology remains the dominant field for pyrrolopyridine-based drugs, the scaffold's versatility has prompted research into numerous other therapeutic areas. The ability to modify the core structure allows for fine-tuning of biological activity to engage with different targets.
-
Anti-inflammatory and Anti-arthritic Agents: Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target implicated in inflammatory disorders like rheumatoid arthritis.[1][25]
-
Antimicrobial Activity: Certain derivatives, such as those of pyrrolo[3,2-b]pyridine, have demonstrated activity against resistant bacterial strains, highlighting their potential in combating infectious diseases.[1]
-
Central Nervous System (CNS) Disorders: Recently, novel pyrrolopyridine compounds have been described as 5-HT2A receptor agonists, indicating potential applications for treating mental illnesses.[26]
-
Other Kinase Targets: Research continues to explore pyrrolopyridine derivatives as inhibitors for other kinases relevant to disease, including Met kinase and cyclin-dependent kinases (CDKs).[27][28]
Conclusion and Future Perspectives
The journey of pyrrolopyridine compounds from their initial synthesis to their current status as life-saving medicines is a testament to the power of rational drug design. By leveraging the scaffold's intrinsic ability to mimic ATP, medicinal chemists have successfully created potent and, in some cases, highly selective inhibitors for key enzymes that drive human disease. The stories of Sorafenib, Vemurafenib, and Lenvatinib highlight a clear progression: from broad-spectrum multi-kinase inhibitors to exquisitely targeted agents tailored to a specific genetic mutation.
The future of pyrrolopyridine research remains bright. Key areas of focus will include the development of next-generation inhibitors designed to overcome acquired drug resistance, the creation of compounds with even greater selectivity to minimize off-target side effects, and the continued exploration of the scaffold's potential to modulate novel biological targets beyond the kinome. The pyrrolopyridine core, a privileged structure forged in the crucible of medicinal chemistry, will undoubtedly continue to be a source of innovative therapies for years to come.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. [PDF] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer | Semantic Scholar [semanticscholar.org]
- 6. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and development of sorafenib for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preclinical development of regorafenib for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Regorafenib - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. The development of regorafenib and its current and potential future role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lenvatinib - Wikipedia [en.wikipedia.org]
- 20. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 21. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 23. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tarjomefa.com [tarjomefa.com]
- 25. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
An Application Note and Protocol for Researchers
Abstract
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets, including protein kinases.[1] Consequently, derivatives of this scaffold are integral to the development of novel therapeutics, particularly in oncology.[3][4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, a key building block for creating libraries of pharmacologically active compounds. We detail a robust synthetic strategy employing a palladium-catalyzed domino Sonogashira coupling and cyclization reaction, offering insights into the rationale behind experimental choices and providing a self-validating system for achieving a high-purity final product.
Introduction: The Significance of the 5-Azaindole Scaffold
The fusion of pyrrole and pyridine rings creates a class of compounds known as pyrrolopyridines or azaindoles.[2] These heterocycles are of immense interest due to their prevalence in pharmaceuticals and their ability to modulate the activity of critical biological targets. The 1H-pyrrolo[3,2-c]pyridine core, in particular, has been successfully incorporated into potent inhibitors of enzymes like FMS kinase and as colchicine-binding site inhibitors with significant antitumor activities.[3][6]
The synthesis of functionalized azaindoles, however, can be challenging and often requires multi-step procedures.[7] Efficient and versatile synthetic routes are therefore highly desirable to facilitate drug discovery efforts. This document outlines a reliable protocol for the preparation of this compound, leveraging modern transition-metal-catalyzed methods that offer high efficiency and good functional group tolerance.[8][9]
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway is a palladium-catalyzed domino reaction involving an initial Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation). This strategy is selected for its efficiency, as it forms two new bonds (one C-C and one C-N) in a single pot, thereby reducing step count and improving overall yield.[10]
The key transformation is outlined below:
References
- 1. 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile | Benchchem [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to the Chromatographic Purification of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Abstract
This application note provides a comprehensive, technically detailed guide for the purification of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, a key heterocyclic building block in pharmaceutical research and drug development. The unique structural characteristics of this azaindole derivative—specifically its moderate polarity and the basicity of the pyridine nitrogen—present distinct challenges for chromatographic separation, such as peak tailing and poor resolution on standard silica gel. This document outlines a robust, multi-step purification strategy, beginning with method development using Thin-Layer Chromatography (TLC), followed by preparative-scale purification via Normal-Phase Flash Chromatography, and concluding with purity verification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the causality behind experimental choices, offering field-proven insights and optimization strategies to empower researchers to achieve high purity and yield.
Introduction: Understanding the Purification Challenge
This compound is a member of the azaindole family, a scaffold of significant interest in medicinal chemistry.[1] Its purification from a crude synthetic mixture is a critical step that directly impacts the reliability of subsequent biological assays and development milestones. The primary challenges in purifying this molecule by chromatography stem from its key chemical features:
-
Inherent Polarity: The presence of the pyrrole NH, the pyridine nitrogen, and the methyl ester group imparts significant polarity to the molecule.
-
Basicity: The pyridine nitrogen (pKa ≈ 5-6) can engage in strong, often undesirable, secondary interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction is a primary cause of significant peak tailing, leading to poor separation from impurities and reduced recovery.
-
Potential Impurities: Crude reaction mixtures may contain a variety of impurities, including unreacted starting materials, reagents, and structurally similar side-products or isomers, which can be difficult to separate.[3]
Addressing these challenges requires a systematic approach that optimizes the stationary phase, mobile phase, and sample loading technique to mitigate unwanted interactions and maximize separation efficiency.
The Strategic Purification Workflow
A successful purification strategy is a logical progression from small-scale analytical method development to preparative-scale separation and final purity analysis. This workflow ensures that the preparative chromatography is performed under optimal conditions, saving time, solvent, and valuable sample.
Caption: A strategic workflow for the purification of this compound.
Protocol 1: Method Development via Thin-Layer Chromatography (TLC)
Objective: To identify an optimal mobile phase for flash chromatography that provides a target Retention Factor (Rf) of 0.2–0.35 for the desired compound.[4] This Rf range ensures the compound elutes in a reasonable volume of solvent without compromising resolution.[5]
Step-by-Step Protocol:
-
Prepare TLC Plate: Use a silica gel 60 F254 TLC plate. Gently score a line with a pencil approximately 1 cm from the bottom (the origin).
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the origin.
-
Develop the Plate: Place a small amount of the chosen eluent (see Table 1 for starting systems) into a developing chamber with a filter paper wick and cover to allow the atmosphere to saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin.
-
Visualize: Once the solvent front has migrated to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate Rf: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Optimize: Adjust the polarity of the mobile phase until the spot corresponding to the target compound has an Rf of ~0.2-0.35.
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
-
If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., decrease the percentage of the polar solvent).
-
Data Presentation: Recommended TLC Solvent Systems for Screening
| Polarity | Non-Polar Component | Polar Component | Modifier (Optional) | Rationale & Use Case |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 1% Triethylamine (TEA) | The standard for many organic compounds. TEA is crucial to neutralize silica and prevent tailing of the basic pyridine moiety.[3][6] |
| Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine (TEA) | For more polar compounds that do not move sufficiently in EtOAc/Hexanes. Use MeOH sparingly (<10%) to avoid dissolving silica gel.[6] |
| Alternative | Dichloromethane (DCM) | Acetone | 1% Triethylamine (TEA) | Acetone can offer different selectivity compared to ethyl acetate or methanol for certain polar compounds.[4] |
Protocol 2: Preparative Normal-Phase Flash Chromatography
Objective: To separate this compound from impurities on a preparative scale using the optimized mobile phase from TLC.
Causality & Experimental Choices:
-
Stationary Phase: Silica gel (40–63 µm particle size) is the standard and most cost-effective choice for flash chromatography.[5]
-
Sample Loading: Dry loading is highly recommended.[5] This involves pre-adsorbing the crude material onto a small amount of silica gel. This technique prevents band broadening that can occur when dissolving the sample in a strong solvent for direct injection, especially if the compound has poor solubility in the initial eluent.[7]
-
Mobile Phase Modifier: The addition of 0.5-1% triethylamine (TEA) to the eluent is critical. The TEA, a volatile base, competitively binds to the acidic silanol sites on the silica gel, preventing the basic pyridine nitrogen of the target molecule from adsorbing too strongly. This dramatically reduces peak tailing and improves recovery.[3]
Step-by-Step Protocol:
-
Column Packing (Slurry Method):
-
Select an appropriately sized column based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica weight to crude sample weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexanes + 1% TEA).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly, pushing the excess solvent through.[8] Ensure no cracks or channels form. The final packed bed should be uniform.[5]
-
Drain the solvent until it is just level with the top of the silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[5]
-
-
Column Loading:
-
Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed.
-
Gently add a protective layer of sand or fritted disc on top of the sample layer to prevent disturbance during solvent addition.[8]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Apply positive pressure to achieve a steady flow rate (a common target is a linear flow rate of ~2 inches/minute).[4]
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, systematically and slowly increase the percentage of the polar solvent to elute the compounds. For example, start with 10% EtOAc/Hexanes, then move to 20%, 30%, etc.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Post-Purification:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Purity Assessment by Reverse-Phase HPLC
Objective: To accurately determine the purity of the isolated compound. RP-HPLC is ideal for this as it separates based on a different mechanism (hydrophobicity) than the normal-phase purification, providing a more rigorous assessment of purity.[9]
Causality & Experimental Choices:
-
Stationary Phase: A C18 column is the most common and versatile reversed-phase column, offering excellent retention for a wide range of organic molecules.[10]
-
Mobile Phase Modifier: An acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase.[11] This ensures that the basic pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks and reproducible retention times. Formic acid is preferred if the fractions are to be analyzed by mass spectrometry (MS) as it is more MS-friendly than TFA.[11]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., ~0.5 mg/mL) in the mobile phase or a compatible solvent like acetonitrile/water.[2]
-
HPLC System Setup:
-
Install a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prime the pumps with the mobile phases.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the gradient method as detailed in Table 2.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).[10]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
Data Presentation: Typical Analytical RP-HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Troubleshooting Common Purification Issues
Effective troubleshooting is key to a self-validating protocol. Below is a guide to addressing common challenges.
Caption: A troubleshooting guide for common flash chromatography issues.
Conclusion
The successful purification of this compound is readily achievable through a systematic chromatographic approach. The key to overcoming the challenges posed by this molecule's basicity and polarity lies in the neutralization of the silica stationary phase with a basic modifier like triethylamine. By coupling this with careful method development via TLC, appropriate sample loading techniques, and orthogonal analytical verification by RP-HPLC, researchers can confidently obtain this valuable building block in high purity, ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chromatography [chem.rochester.edu]
- 7. teledynelabs.com [teledynelabs.com]
- 8. orgsyn.org [orgsyn.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scispace.com [scispace.com]
- 11. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Comprehensive NMR Characterization of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Abstract
This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolopyridine scaffold, also known as azaindole, is a privileged structure in numerous biologically active molecules.[1] This document outlines optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It further delves into the causal reasoning behind experimental parameter selection and provides a thorough interpretation of the spectral data, establishing a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction: The Significance of the Pyrrolopyridine Core
The 1H-pyrrolo[3,2-c]pyridine ring system is an important structural motif in medicinal chemistry due to its bioisosteric relationship with purines and indoles. This structural similarity allows compounds containing this scaffold to interact with a wide range of biological targets, including kinases, making them valuable candidates for drug discovery programs.[1] this compound serves as a key intermediate in the synthesis of more complex molecules.[2] Accurate and unambiguous structural elucidation via NMR spectroscopy is therefore a critical step in the development of novel therapeutics based on this scaffold. This note aims to provide a robust and replicable methodology for achieving this.
Experimental Design & Rationale
The successful NMR characterization of a molecule like this compound hinges on a logical and well-planned experimental approach. The workflow described herein is designed to provide a complete picture of the molecule's structure, from proton environments to the carbon skeleton and long-range connectivities.
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The choice of solvent is paramount, as it must dissolve the analyte completely without interfering with the signals of interest.
Protocol 1: Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interfering signals from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the pyrrole ring.[3]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Experiment Suite: A Multi-faceted Approach
A combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
Diagram 1: Experimental Workflow for NMR Characterization
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate for Kinase Inhibitor Synthesis
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families. This guide focuses on the 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole) scaffold, a bioisostere of indole and purine that has proven exceptionally fruitful in the design of potent and selective kinase inhibitors.[1] We present the utility of a key building block, Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate , providing detailed protocols for its derivatization into novel inhibitor candidates and their subsequent biological evaluation.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The success of the 1H-pyrrolo[3,2-c]pyridine scaffold stems from its structural and electronic resemblance to the adenine core of ATP, the natural ligand for all kinases.[2] This mimicry allows it to effectively compete for the ATP-binding site, a highly conserved region within the kinase domain.
Key Advantages:
-
Hydrogen Bonding: The pyrrole N-H and the pyridine nitrogen act as crucial hydrogen bond donors and acceptors, respectively. These interactions anchor the inhibitor to the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This is a foundational interaction for most ATP-competitive inhibitors.
-
Bioisosterism and Physicochemical Properties: As a bioisostere of indole, the introduction of the pyridine nitrogen can favorably modulate key drug-like properties. It can improve aqueous solubility, alter metabolic stability, and provide an additional vector for interacting with the target protein, potentially enhancing both potency and selectivity.[3]
-
Proven Therapeutic Relevance: This scaffold is the core of numerous inhibitors targeting a wide range of kinases, including FMS-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (FMS), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), demonstrating its broad applicability in drug discovery.[4][5][6][7][8]
Figure 1: General binding mode of the pyrrolo[3,2-c]pyridine scaffold in a kinase ATP pocket.
This compound: A Versatile Starting Block
This commercially available reagent is an ideal starting point for building a library of kinase inhibitors.[9] Its core structure provides the necessary kinase-binding motif, while the methyl ester at the 7-position serves as a versatile chemical handle for diversification.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to yellow solid |
| Key Reactive Sites | 1. Methyl Ester: For hydrolysis and subsequent amide coupling. 2. Pyrrole N-H: For N-alkylation or N-arylation. 3. Aromatic Rings: For C-H functionalization or cross-coupling (if halogenated). |
The most direct and widely used strategy for elaborating this scaffold is to convert the methyl ester into an amide. Amide coupling reactions are robust, high-yielding, and allow for the introduction of a vast diversity of chemical groups (R-groups) to explore the solvent-exposed region of the kinase active site, which is critical for tuning inhibitor selectivity and potency.
Synthetic Strategy: From Building Block to Inhibitor Library
The overall workflow involves a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with a panel of primary or secondary amines.
Figure 2: Two-step workflow for the synthesis of a kinase inhibitor library.
Detailed Experimental Protocols
Protocol 1: Saponification to 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid, the key intermediate for subsequent coupling reactions.
Materials & Reagents:
| Reagent | Formula | Grade | Supplier |
| This compound | C₉H₈N₂O₂ | ≥95% | e.g., Dayang Chem[9] |
| Lithium Hydroxide (LiOH) | LiOH | ACS Reagent | Standard Supplier |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Standard Supplier |
| Methanol (MeOH) | CH₃OH | ACS Grade | Standard Supplier |
| Deionized Water | H₂O | - | - |
| Hydrochloric Acid (HCl) | HCl | 1 M aq. | Standard Supplier |
| Ethyl Acetate (EtOAc) | C₄H₆O₂ | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl) | NaCl | - | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | Anhydrous | Standard Supplier |
Procedure:
-
Dissolution: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of THF and Methanol (approx. 0.1 M concentration).
-
Addition of Base: Add an aqueous solution of Lithium Hydroxide (2.0 eq, dissolved in a minimal amount of water).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Solvent Removal: Once complete, concentrate the reaction mixture in vacuo to remove the organic solvents (THF, MeOH).
-
Acidification: Re-dissolve the residue in water and cool the flask in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the solution to pH ~3-4. A precipitate should form.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid, typically as a solid that can be used in the next step without further purification.
Protocol 2: Amide Coupling to a Representative Inhibitor
This protocol details the coupling of the carboxylic acid intermediate with an amine to form the final product. The conditions are adapted from successful syntheses of related pyrrolopyridine-based FMS kinase inhibitors.[6]
Materials & Reagents:
| Reagent | Formula | Grade | Supplier |
| 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid | C₈H₆N₂O₂ | From Protocol 1 | - |
| 4-amino-N-methylpiperidine | C₆H₁₄N₂ | ≥95% | Standard Supplier |
| EDCI | C₈H₁₇N₃·HCl | - | Standard Supplier |
| HOBt | C₆H₅N₃O | - | Standard Supplier |
| Triethylamine (TEA) | (C₂H₅)₃N | Anhydrous | Standard Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Standard Supplier |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid from Protocol 1 (1.0 eq).
-
Reagent Addition: Add 4-amino-N-methylpiperidine (1.1 eq), HOBt (1.1 eq), and EDCI (1.3 eq).
-
Solvent & Base: Dissolve the mixture in anhydrous DMF (approx. 0.1 M). Cool the flask to 0 °C in an ice bath. Add Triethylamine (2.0 eq) dropwise.
-
Causality Note: EDCI is a carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, thereby improving the efficiency of the subsequent aminolysis.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Work-up: Upon completion, partition the reaction mixture between water and Ethyl Acetate.
-
Extraction & Washing: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide product.
Characterization and Data Summary
The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10] The results from a library synthesis can be summarized for easy comparison of structure-activity relationships (SAR).
Table 1: Example Data for a Synthesized Inhibitor Library
| Compound ID | R-Group Structure | Yield (%) | Purity (%) | FMS Kinase IC₅₀ (nM)[4][6] |
| KIN-001 | 4-(N-methyl)piperidinyl | 75 | >98 | 85 |
| KIN-002 | 4-morpholinyl | 81 | >98 | 60 |
| KIN-003 | 3-(trifluoromethyl)phenyl | 68 | >97 | 30 |
| KIN-004 | 4-fluorobenzyl | 79 | >99 | 150 |
Biological Evaluation: In Vitro Kinase Inhibition Assay
A luminescence-based ATP detection assay is a robust, high-throughput method for determining the potency of inhibitors.[11] The principle is straightforward: kinase activity consumes ATP, and the amount of remaining ATP is inversely proportional to kinase activity. The luminescent signal is generated by a luciferase enzyme using the remaining ATP.
Figure 3: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 3: Luminescence-Based Kinase Assay
-
Plate Setup: To the wells of a white, opaque 384-well plate, add the kinase reaction buffer, the specific recombinant protein kinase, and its corresponding substrate peptide.
-
Compound Addition: Add the synthesized inhibitors (solubilized in DMSO) in a dose-response format (e.g., 10-point, 3-fold serial dilutions). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure remaining ATP by adding a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, which generates a light signal from the available ATP.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data against controls (0% and 100% inhibition). Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone of modern kinase inhibitor design. By utilizing versatile building blocks like this compound, researchers can rapidly access diverse chemical matter. The robust and scalable protocols for saponification and amide coupling presented here provide a clear pathway for synthesizing novel inhibitor libraries. When combined with high-throughput biological screening, this strategy is a powerful engine for the discovery and optimization of next-generation targeted therapeutics.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008124849A2 - Pyrrolo-pyridine kinase modulators - Google Patents [patents.google.com]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Characterizing Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate in Cell-Based Assays
Introduction: A Scaffold of Therapeutic Promise
The 1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity. This heterocyclic system is particularly prominent in the development of anticancer agents. While specific data on Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate is emerging, extensive research on its close analogs provides a strong rationale for its investigation as a potent therapeutic candidate.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative effects against a wide array of cancer cell lines, including melanoma, breast, ovarian, and prostate cancers.[1][2][3] The primary mechanisms of action identified for this class of compounds are the inhibition of critical cellular processes, namely microtubule dynamics and protein kinase signaling.[2][4][5][6]
This guide provides a comprehensive framework for researchers to conduct initial cell-based characterization of this compound. The protocols herein are designed not only as step-by-step instructions but also as a self-validating system to logically probe the compound's putative mechanisms of action, from broad cytotoxicity to specific molecular targets.
Chemical Structure of the Compound of Interest:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol [7]
Foundational Concepts: Putative Biological Targets
Based on extensive literature on the parent scaffold, two primary pathways are hypothesized as the main targets for this compound.
The Microtubule Cytoskeleton: A Target for Mitotic Arrest
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.[5] Several 1H-pyrrolo[3,2-c]pyridine derivatives function as potent tubulin polymerization inhibitors by binding to the colchicine-binding site.[4][5] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]
Protein Kinase Signaling: Halting Proliferation Pathways
Protein kinases are crucial enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of several key oncogenic kinases.[2][6]
-
Monopolar Spindle 1 (MPS1): A critical kinase for the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation. MPS1 is frequently overexpressed in tumors, and its inhibition is a promising therapeutic strategy.[6]
-
FMS Kinase (CSF-1R): A receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to cancers of the breast, ovary, and prostate.[2]
Inhibition of such kinases blocks downstream signaling cascades, ultimately suppressing cell proliferation and survival.
Compound Handling and Preparation
Proper handling is critical for reproducible results.
-
Solubility: The methyl ester moiety suggests moderate solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
-
Stock Solution Preparation:
-
Accurately weigh the compound.
-
Dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM or 20 mM stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming (<37°C) may be applied if necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
| Parameter | Recommended Value / Guideline |
| Primary Solvent | Anhydrous DMSO |
| Stock Concentration | 10 - 20 mM |
| Storage Temperature | -20°C to -80°C |
| Final DMSO in Assay | ≤ 0.5% (v/v) |
Core Application Protocols
This section outlines a logical progression of assays to characterize the compound's cellular effects.
Protocol 1: Antiproliferative Activity Assessment (MTT/Resazurin Assay)
Principle: This is the foundational assay to determine the compound's general cytotoxicity and calculate its GI₅₀ (concentration for 50% growth inhibition). Viable cells with active metabolism reduce a substrate (MTT or Resazurin) to a colored or fluorescent product, which is quantifiable.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) in 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Reagent Addition: Add 10 µL of Resazurin solution (e.g., alamarBlue™) or 20 µL of MTT solution (5 mg/mL) to each well.
-
Final Incubation: Incubate for 1-4 hours, protected from light. For MTT, you must then solubilize the formazan crystals with 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm for Resazurin) or absorbance (570 nm for MTT) using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to determine the GI₅₀ value.
| Recommended Cancer Cell Lines | Putative Target Relevance |
| HeLa, SGC-7901 | Cervical, Gastric Cancer; Used in tubulin inhibitor studies[5] |
| MCF-7, MDA-MB-231 | Breast Cancer; FMS/MPS1 relevance[2][6] |
| A375P | Melanoma; High sensitivity to pyrrolopyridines[1][3] |
| HCT116 | Colon Cancer; Standard for MPS1 inhibitor profiling[6] |
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Principle: To validate the G2/M arrest hypothesis. Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.
Methodology:
-
Cell Culture: Seed cells (e.g., 5 x 10⁵ cells) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with the compound at concentrations corresponding to 1X and 2X the predetermined GI₅₀ value for 24 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of cold PBS, then add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population and analyze the DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT™). A potent tubulin inhibitor will show a significant increase in the G2/M peak compared to the vehicle control.[4]
Protocol 3: In-Cell Kinase Inhibition Assessment (Western Blot)
Principle: To directly measure the inhibition of a target kinase's activity within the cell. This is achieved by quantifying the level of a specific phosphorylated protein that is a known downstream target of the kinase of interest, relative to the total amount of that protein.
Methodology:
-
Cell Culture & Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1X, 1X, 10X GI₅₀) for a short duration (e.g., 1-4 hours) to capture direct kinase inhibition before downstream effects like apoptosis occur.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-MPS1 (Thr676)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-MPS1) and a loading control (e.g., anti-GAPDH or anti-β-Actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). A decrease in the ratio of phosphorylated protein to total protein indicates effective kinase inhibition.
Data Interpretation and Expected Outcomes
The following table summarizes the expected results for a compound that is active via the hypothesized mechanisms.
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| Antiproliferative Assay | GI₅₀ Value | Low nanomolar to micromolar GI₅₀ value.[2][5] |
| Cell Cycle Analysis | % of Cells in G2/M Phase | Dose-dependent increase in the G2/M cell population.[4] |
| Apoptosis Assay | % Annexin V Positive Cells | Dose-dependent increase in early and late apoptotic cells. |
| Western Blot | Ratio of Phospho-Kinase / Total Kinase | Dose-dependent decrease in the phosphorylation of the target kinase. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust, multi-faceted approach to the initial cellular characterization of this compound. Based on the strong preclinical data for this chemical class, it is anticipated that this compound will exhibit potent antiproliferative activity. A positive result, particularly a low GI₅₀ value coupled with evidence of G2/M arrest or specific kinase inhibition, would provide a strong rationale for advancing the compound into more complex studies.
Subsequent steps could include broad-spectrum kinome profiling to assess selectivity, immunofluorescence studies to visualize microtubule disruption, and ultimately, evaluation in preclinical in vivo cancer models to determine its therapeutic potential.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate | C9H8N2O2 | CID 68576910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Cross-Coupling of Pyrrolopyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyridine (azaindole) scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds and approved pharmaceuticals, particularly kinase inhibitors.[1][2] The functionalization of this core structure is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the efficient synthesis of diverse aryl- and heteroaryl-substituted pyrrolopyridines.[1][3] This application note provides a detailed, experience-driven guide for performing the Suzuki-Miyaura coupling on halo-pyrrolopyridine precursors. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, present a robust step-by-step protocol, and offer a guide for troubleshooting common challenges. This document is designed to equip researchers with the knowledge to not only replicate the procedure but also to rationally optimize it for their specific substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The presence of a base is critical, as it activates the boronic acid for the transmetalation step.[6][7]
The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the pyrrolopyridine halide. This forms a Pd(II) intermediate. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[6][7] Finally, reductive elimination from the Pd(II) complex forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Critical Parameters for Coupling Pyrrolopyridine Precursors
Nitrogen-containing heterocycles like pyrrolopyridines can be challenging substrates for cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[8] Therefore, careful selection of reaction components is paramount for success.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is the most critical factor. While older catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems utilizing bulky, electron-rich phosphine ligands have proven superior for coupling N-heterocycles.[1][9]
-
Rationale: Bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers. Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-limiting step for less reactive aryl chlorides.[9][10]
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos and XPhos are industry standards for challenging couplings. They offer high reactivity and broad substrate scope.[1][11][12]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G2, G3, or G4) is highly recommended.[1][13] These complexes are air-stable, easy to handle, and ensure the reliable formation of the active Pd(0) species in solution, leading to more reproducible results.[8][14]
-
The Role of the Base
The base is essential for activating the boronic acid.[6][7] The strength and nature of the base can significantly impact yield and side-product formation.
-
Rationale: The base reacts with the boronic acid to form a boronate "ate" complex, which is more nucleophilic and readily undergoes transmetalation.[7][15]
-
Common Choices:
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is often an excellent choice, providing good results for a wide range of substrates.[1][11]
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common, cost-effective choice.[1][8] Cesium carbonate is a stronger and more soluble base, often used for more difficult couplings.
-
Fluorides (KF): Can be used for substrates with base-labile functional groups, like esters, as they are milder.[6][16]
-
Solvent System
A mixture of an organic solvent and water is typically employed.
-
Rationale: The organic solvent solubilizes the pyrrolopyridine halide and the catalyst complex, while water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[17]
-
Recommended Solvents: A mixture of 1,4-dioxane and water , often in a 4:1 to 5:1 ratio, is a robust and widely used system.[1][11] Other aprotic polar solvents like THF or toluene can also be effective.[8][14] It is critical to use anhydrous organic solvents to minimize side reactions.
Boron Reagent
While boronic acids are most common, boronic esters (e.g., pinacol esters, MIDA esters) can also be used.[1][4][17]
-
Rationale: Boronic esters can offer greater stability and are less prone to protodeboronation (a key side reaction where the C-B bond is cleaved by a proton source), which can be an issue with some heteroaryl boronic acids.[1][17][18] MIDA boronates are particularly stable and can be used for sequential couplings.[4][17]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of a halo-pyrrolopyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials & Reagents
-
Halo-pyrrolopyridine (e.g., 2-chloro-1H-pyrrolo[2,3-b]pyridine) (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and condenser.
-
Reaction monitoring tools (TLC or LC-MS).
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-pyrrolopyridine (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (2.0 eq.), and the XPhos Pd G2 precatalyst (0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical concentration is 0.1 M with respect to the limiting reagent, with a 4:1 dioxane:water ratio.[1][11] The mixture may initially be a suspension.
-
Heating: Place the flask in a preheated oil bath at 60-100 °C. For many pyrrolopyridine chlorides, a temperature of 60 °C is sufficient, while bromides may react at lower temperatures.[11] Begin vigorous stirring. Microwave irradiation can also be used to significantly reduce reaction times.[13][19]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halo-pyrrolopyridine is consumed (typically 5-24 hours).[8][11]
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired product.
Optimization and Data Summary
The conditions provided above are a robust starting point. However, the optimal conditions can vary based on the specific pyrrolopyridine isomer and the electronic properties of the coupling partners. The following table summarizes recommended starting conditions from the literature for various azaindole substrates.
| Substrate Type | Catalyst (mol%) | Ligand | Base (eq.) | Solvent System | Temp (°C) | Typical Yield | Reference |
| Chloro-azaindoles | XPhos Pd G2 (1.0-1.5) | (internal) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 91-99% | [11] |
| Bromo-pyrazoles | XPhos Pd G2 (6-7) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 61-86% | [11] |
| 4-Chloro-7-azaindole | Pd(OAc)₂ (5) | SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | Good | [17] |
| 5-Bromo-indazole | Pd(dppf)Cl₂ (10) | (internal) | K₂CO₃ (2.0) | DME/H₂O | 80 | High | [20] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure a truly inert atmosphere; use a fresh bottle of catalyst or a precatalyst. Consider a different ligand (e.g., switch from SPhos to XPhos or RuPhos).[8] |
| 2. Poor Reagent Quality | Check the quality of the boronic acid, as they can degrade over time. Consider using the corresponding boronic ester.[21] | |
| 3. Insufficient Temperature | Gradually increase the reaction temperature. Consider switching to a sealed tube or microwave reactor for higher temperatures.[8] | |
| Protodeboronation | Boronic acid is unstable under reaction conditions. | Use a milder base (e.g., KF).[6] Use a boronic ester (pinacol or MIDA) instead of the acid.[17] Minimize reaction time and water content if possible. |
| Homocoupling (Biaryl of Boronic Acid) | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. |
| Dehalogenation of Starting Material | Presence of a hydrogen source and catalyst degradation. | Ensure the base is anhydrous. Use a robust precatalyst to maintain the active catalytic species. |
References
- 1. benchchem.com [benchchem.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 21. reddit.com [reddit.com]
Application Notes and Protocols for the Scalable Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial pharmacophore, while the integrated pyridine ring offers unique opportunities for modifying physicochemical properties such as solubility and for establishing additional interactions with biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including their use as kinase inhibitors and anticancer agents.[1] Specifically, Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate is a key intermediate in the synthesis of more complex molecules, making a robust and scalable synthetic route to this compound highly valuable for drug discovery and development programs.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound, with a focus on scalability. We will delve into the rationale behind the chosen synthetic strategy, address potential challenges in scaling up the process, and offer troubleshooting guidance.
Proposed Synthetic Route: A Multi-step Approach
The proposed synthesis is a three-step process commencing with the commercially available and cost-effective starting material, 3-amino-4-chloropyridine. The key transformations involve a Sonogashira coupling to introduce a protected alkyne, followed by an intramolecular cyclization to construct the pyrrolo[3,2-c]pyridine core, and a final palladium-catalyzed carbonylation to install the methyl carboxylate group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)pyridin-3-amine
This initial step utilizes a Sonogashira cross-coupling reaction to introduce a protected acetylene group onto the pyridine ring. The use of trimethylsilylacetylene is advantageous as the TMS group protects the terminal alkyne during the coupling and can be removed in a subsequent step or, in some cases, facilitates the cyclization.[2][3][4]
Protocol:
-
To a dry, argon-purged flask, add 3-amino-4-chloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
-
To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((trimethylsilyl)ethynyl)pyridin-3-amine.
Step 2: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
The construction of the pyrrole ring is achieved through a base-mediated intramolecular cyclization. The choice of a strong base like potassium tert-butoxide is crucial for the deprotonation of the amine, which then attacks the alkyne in a 5-endo-dig cyclization. A bromination step is included here to provide a handle for the final carbonylation.
Protocol:
-
Dissolve 4-((trimethylsilyl)ethynyl)pyridin-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C and stir for 1 hour.
-
Add potassium tert-butoxide (2.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield 7-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 3: Synthesis of this compound
The final step involves a palladium-catalyzed carbonylation to introduce the methyl carboxylate group. Molybdenum hexacarbonyl can serve as a solid source of carbon monoxide.
Protocol:
-
In a pressure vessel, combine 7-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), and molybdenum hexacarbonyl (0.6 eq).
-
Add anhydrous methanol and triethylamine (2.0 eq).
-
Seal the vessel and heat the mixture to 120 °C for 12-16 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Filter the reaction mixture through celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data Summary
| Step | Reactant | MW ( g/mol ) | Eq. | Amount | Product | MW ( g/mol ) | Theoretical Yield (g) |
| 1 | 3-Amino-4-chloropyridine | 128.56 | 1.0 | 10.0 g | 4-((Trimethylsilyl)ethynyl)pyridin-3-amine | 190.32 | 14.8 g |
| 2 | 4-((Trimethylsilyl)ethynyl)pyridin-3-amine | 190.32 | 1.0 | 14.8 g | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | 197.04 | 15.3 g |
| 3 | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | 197.04 | 1.0 | 15.3 g | This compound | 176.17 | 13.7 g |
Challenges in Scaling Up the Synthesis
Scaling up any chemical synthesis from the lab bench to a pilot plant or manufacturing facility presents a unique set of challenges. For the synthesis of this compound, particular attention should be paid to the palladium-catalyzed reactions.
-
Thermal Safety of Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, are known to be exothermic.[5][6][7] On a small scale, this heat is easily dissipated. However, on a larger scale, inefficient heat transfer can lead to a rapid temperature increase, potentially causing solvent to boil and creating a runaway reaction scenario.[5][6] It is crucial to perform calorimetric studies to understand the thermal profile of the reaction before attempting a large-scale synthesis.
-
Catalyst Activity and Homogeneity: The efficiency of the palladium catalyst can be a concern on a larger scale. Localized overheating can lead to catalyst decomposition and the formation of palladium black, reducing the reaction efficiency. Ensuring efficient stirring to maintain a homogeneous reaction mixture is critical.
-
Purification of Intermediates and Final Product: Chromatographic purification is often not feasible for large quantities of material. Developing robust crystallization or extraction procedures for the purification of the intermediates and the final product is essential for a scalable process.[8]
-
Handling of Reagents: The use of a strong base like potassium tert-butoxide requires careful handling on a large scale due to its reactivity with moisture and air. Similarly, the carbonylation step is performed under pressure and requires appropriate equipment and safety protocols.
Caption: Decision-making for troubleshooting during scale-up.
Conclusion
The presented synthetic route offers a viable and scalable method for the preparation of this compound. By understanding the intricacies of each step and proactively addressing the challenges associated with scaling up, researchers and drug development professionals can efficiently produce this valuable intermediate for their programs. Careful process safety evaluation, particularly for the exothermic palladium-catalyzed steps, is paramount to ensure a safe and successful scale-up.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.org [mdpi.org]
- 4. scispace.com [scispace.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A highly efficient group-assisted purification method for the synthesis of poly-functionalized pyrimidin-5-yl-pyrroles via one-pot four-component domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 1H-pyrrolo[3,2-c]pyridine core is a key structural motif in medicinal chemistry, appearing in compounds developed as inhibitors for targets like tubulin and lysine-specific demethylase 1 (LSD1)[1][2]. However, its synthesis can present challenges, particularly concerning reaction yield and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and synthetic methodologies. Our goal is to empower you to diagnose issues in your synthesis, understand the causality behind reaction outcomes, and implement effective optimization strategies.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the most critical stages to re-evaluate in the synthesis?
A1: Low overall yield is a multi-faceted problem that typically points to inefficiencies in one or more key stages. A systematic review is essential. We recommend focusing on three primary areas: the purity of starting materials, the conditions of the core ring-forming reaction, and the efficiency of the workup and purification.
-
Starting Material Integrity: The synthesis of the pyrrolopyridine core often begins with a substituted pyridine derivative. Ensure the purity of this precursor is high. Impurities can interfere with the sensitive downstream reactions, particularly any catalytic steps. For example, in a multi-step synthesis starting from 2-bromo-5-methylpyridine-1-oxide, any residual impurities from the initial nitration or subsequent vinylation steps can carry through and inhibit the crucial reductive cyclization[3][4].
-
Reductive Cyclization Conditions: This is the most critical step for forming the bicyclic core and is often the primary source of yield loss. Key parameters to optimize are the choice of reducing agent, temperature, and reaction time. The use of iron powder in acetic acid is a common method for this transformation, but the activity of the iron powder can vary.[3][4] Insufficient reduction can leave nitro or nitroso intermediates, while overly harsh conditions can lead to degradation.
-
Workup and Purification: The product, being an aromatic amine, can be sensitive. During workup, avoid unnecessarily strong acids or bases. Emulsions can form during extraction, leading to physical loss of product. For purification, silica gel chromatography is standard, but the choice of eluent is critical to separate the desired product from closely-related impurities[4].
Below is a logical workflow for troubleshooting low yield.
Caption: A workflow for diagnosing the cause of low reaction yield.
Q2: I'm seeing multiple spots on my TLC during the reductive cyclization step to form the pyrrolo[3,2-c]pyridine core. What are the likely side products and how can I minimize them?
A2: The formation of multiple byproducts during the reductive cyclization of a nitro-vinyl intermediate is a common issue. This step is mechanistically complex, and incomplete or alternative reactions can occur.
-
Likely Side Products:
-
Incompletely Reduced Intermediates: You may be isolating nitroso or hydroxylamine intermediates if the reduction is not driven to completion. These are often colored (yellow/orange) and will have different polarity from your product.
-
Dehalogenated Product (if applicable): If your precursor contains a halogen (e.g., 6-bromo-), some reducing agents, especially under prolonged heating or with certain metal catalysts, can cause hydrodehalogenation.
-
Polymerization/Degradation Products: The vinyl group and the newly formed pyrrole ring can be sensitive to highly acidic or high-temperature conditions, leading to intractable tars that appear as a streak on the TLC plate.
-
-
Minimization Strategies:
-
Control the Reducing Agent: When using iron powder in acetic acid, ensure the iron is activated (e.g., by pre-washing with dilute HCl) and used in sufficient excess (e.g., 4 equivalents)[3]. The reaction is often exothermic; control the temperature by slow addition of reagents or external cooling to prevent runaway reactions that lead to degradation.
-
Optimize Acidity: The acetic acid serves as both a solvent and a proton source. If the medium is not acidic enough, the reduction may be sluggish. However, excessively strong acids can promote side reactions. Sticking to glacial acetic acid is generally a reliable choice[3][4].
-
Strict Reaction Monitoring: Follow the reaction progress closely using TLC or LC-MS. The reaction should be stopped and worked up as soon as the starting material is consumed to prevent the formation of degradation products from over-exposure to the reaction conditions.
-
Q3: I am struggling to introduce the methyl carboxylate at the C7 position. What are the recommended conditions?
A3: Introducing the methyl carboxylate at C7 can be approached in two main ways: late-stage functionalization of the pre-formed heterocycle or carrying the functional group through the synthesis from the start.
-
Strategy 1: Late-Stage Functionalization: This involves adding the C7 group to the 1H-pyrrolo[3,2-c]pyridine core. Direct electrophilic acylation of a pyrrole ring can be challenging as it typically occurs at the C2 or C3 (alpha) positions[5]. A more reliable method would be a directed ortho-metalation approach if a suitable directing group is present, followed by quenching with methyl chloroformate or CO2 gas and subsequent esterification. However, this adds complexity. A more industrially viable approach is often palladium-catalyzed carbonylation of a C7-halo precursor (e.g., 7-bromo-1H-pyrrolo[3,2-c]pyridine) under a carbon monoxide atmosphere with methanol as a trapping agent.
-
Strategy 2: Precursor Synthesis: This is often the more robust and higher-yielding strategy. You would begin with a pyridine starting material that already contains the methyl carboxylate group (or a precursor like a nitrile or carboxylic acid) at the position that will become C7 of the final product. For example, starting with a 4-amino-3-halopyridine-2-carboxylate and building the pyrrole ring via a Larock indole synthesis or similar cross-coupling-based methods. This avoids the regioselectivity issues of functionalizing the assembled heterocycle.
For the final esterification step, if you have synthesized the corresponding carboxylic acid, a simple Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid) or milder conditions like using TMS-diazomethane or EDC coupling with methanol can be effective. A transesterification from an ethyl to a methyl ester can be achieved with potassium carbonate in methanol at moderate temperatures (e.g., 55 °C)[6].
Q4: My reaction fails to go to completion, with significant starting material remaining. What factors should I investigate?
A4: Incomplete conversion is a frustrating but diagnosable issue. The cause is either insufficient reactivity (kinetics) or a reaction that has reached equilibrium.
-
Reagent Stoichiometry and Quality: Double-check the molar equivalents of all reagents. For the reductive cyclization, a significant excess of the reducing agent (e.g., 4-5 equivalents of iron powder) is often necessary to drive the reaction to completion[3]. Also, verify the purity and activity of your reagents; for example, a batch of iron powder may be passivated (oxidized) and require activation.
-
Temperature and Time: Many organic reactions have a significant activation energy. If the reaction is sluggish at a given temperature, cautiously increasing it may improve the rate. For instance, the reductive cyclization with iron/acetic acid is typically run at an elevated temperature like 100 °C for several hours[3]. Monitor the reaction over a longer time course to ensure it has truly stalled and not just proceeding slowly.
-
Solvent Effects: Ensure you are using a suitable solvent at the correct grade (e.g., anhydrous if required). The solvent must fully dissolve the reactants to allow for an efficient reaction. In some cases, changing the solvent polarity can dramatically affect the reaction rate.
-
Catalyst Deactivation (if applicable): If your synthesis involves a catalytic step (e.g., a Suzuki or Chan-Lam coupling to build the core[3][7]), catalyst deactivation is a common cause of stalled reactions. This can be due to impurities in the starting materials (especially sulfur-containing compounds), insufficient degassing to remove oxygen, or inappropriate ligand choice.
Q5: Purification of the final product is difficult due to persistent impurities. What purification strategies are most effective?
A5: The 1H-pyrrolo[3,2-c]pyridine core is moderately polar and has both a weakly acidic N-H proton and a basic pyridine nitrogen. This amphoteric nature can complicate purification.
-
Chromatography Optimization: Standard silica gel chromatography is the most common method[4].
-
Solvent System: A gradient elution of hexane/ethyl acetate is a good starting point. Adding a small amount of a more polar solvent like methanol can help elute the product.
-
Base/Acid Additive: If the product streaks on the column, this may be due to strong interaction with the acidic silica. Adding a small amount of a volatile base like triethylamine (~0.5-1%) to the eluent can neutralize the silica surface and lead to much sharper peaks. Conversely, if you are trying to remove a basic impurity, adding a trace of acetic acid can help it bind more strongly to the column.
-
-
Recrystallization: If the product is a solid and has moderate to high purity (>90%), recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane) to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
Acid/Base Wash: You can sometimes leverage the basicity of the pyridine nitrogen. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product should move into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and re-extract the purified product back into an organic solvent. This is effective for removing non-basic impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for the 1H-pyrrolo[3,2-c]pyridine core?
A1: A highly effective and frequently cited modern approach is a variation of the Leimgruber-Batcho indole synthesis. This method is advantageous because it uses readily available starting materials and avoids harsh reagents. A representative synthesis for a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, proceeds in a few steps[3][4]:
-
Nitration: A substituted pyridine-1-oxide is nitrated to install a nitro group.
-
Enamine Formation: The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Reductive Cyclization: The enamine is then subjected to reductive cyclization, typically using iron powder in acetic acid, to simultaneously reduce the nitro group and cyclize to form the pyrrole ring.
This pathway is robust and has been used to generate a variety of derivatives for medicinal chemistry programs[1][3][4].
Caption: A common synthetic route to the pyrrolo[3,2-c]pyridine core.
Q2: How does the electronic nature of the pyridine ring affect the key cyclization step?
A2: The pyridine nitrogen atom is electronegative and acts as an electron-withdrawing group, influencing the reactivity of the entire ring system. This has a profound effect on the cyclization step. In an electrophilic aromatic substitution reaction, which the ring-closing step of the cyclization resembles, the electron-withdrawing nature of the nitrogen deactivates the pyridine ring. However, it directs the cyclization to specific positions. The cyclization occurs onto the electron-rich enamine, and the subsequent attack onto the pyridine ring is directed by the electronics of the system to form the five-membered pyrrole ring fused at the C3 and C4 positions of the pyridine.
Q3: Are there alternative strategies to the reductive cyclization, such as a Pictet-Spengler approach?
A3: Yes, the Pictet-Spengler reaction is a powerful and classic method for synthesizing fused heterocyclic systems, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines[8][9]. To apply it to a pyrrolopyridine synthesis, you would need different starting materials. The general mechanism involves the condensation of an amine with an aldehyde or ketone to form an iminium ion, which is then attacked by an electron-rich aromatic ring in an intramolecular electrophilic substitution[10].
For the 1H-pyrrolo[3,2-c]pyridine core, a hypothetical Pictet-Spengler approach would require a 4-amino-3-(2-aminoethyl)pyridine derivative, which would be reacted with a suitable aldehyde. While chemically sound, the synthesis of the required substituted pyridine precursor can be more challenging than the precursors for the reductive cyclization route, making the latter more common in practice.
Q4: What are the best practices for handling and storing the key reagents and intermediates?
A4: Standard laboratory best practices are crucial for reproducibility and safety.
-
Anhydrous Conditions: For any steps involving organometallics, strong bases (like NaH or BuLi), or sensitive catalysts (like palladium complexes), it is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: Use freshly opened or properly stored reagents. For example, N,N-dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive and should be handled under inert gas.
-
Storage: Store intermediates away from light and air if they are observed to darken or degrade over time[5]. Pyrrole-containing compounds can be susceptible to oxidation. Storing them in a freezer under an inert atmosphere is recommended for long-term stability.
-
Safety: Reagents like fuming nitric acid and sulfuric acid are highly corrosive and should be handled with extreme care in a chemical fume hood with appropriate personal protective equipment (PPE).
Section 3: Protocols & Data
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)
This protocol is adapted from the procedure described by Wang et al. and serves as a validated starting point for accessing the core of your target molecule[3][4].
Step 1: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
-
To a reaction vessel, add 2-bromo-5-methyl-4-nitropyridine-1-oxide (3.9 mmol, 1.0 eq).
-
Add N,N-dimethylformamide (5 mL) and N,N-dimethylformamide dimethyl acetal (5 mL).
-
Heat the resulting solution to 120 °C and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
The product will precipitate. Isolate the solid by filtration and dry under vacuum to afford the title compound.
Step 2: 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
To a reaction vessel, add the enamine intermediate from Step 1 (13.8 mmol, 1.0 eq), iron powder (55.7 mmol, 4.0 eq), and glacial acetic acid (80 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 5 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate in vacuo.
-
Carefully neutralize the residue by adding it to a stirred, cold solution of aqueous sodium carbonate until the pH reaches ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic portions, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude residue by silica gel chromatography (e.g., eluting with a gradient of n-hexane/ethyl acetate) to afford the title compound[4].
Data Table: Optimization of Reductive Cyclization
The following table summarizes key variables that can be adjusted to optimize the yield and purity of the reductive cyclization step.
| Parameter | Condition A (Standard) | Condition B (Milder) | Condition C (Alternative) | Expected Outcome/Rationale |
| Reducing Agent | Iron Powder (4 eq) | Zinc Dust (5 eq) | Sodium Dithionite (Na2S2O4) | Iron is cost-effective. Zinc can sometimes be milder. Dithionite works in aqueous systems and can offer different selectivity. |
| Solvent | Acetic Acid | Acetic Acid / Ethanol (1:1) | THF / Water | Acetic acid is standard. Adding a co-solvent can improve solubility. THF/Water is used for dithionite reductions. |
| Temperature | 100 °C | 60 °C | Room Temperature | Higher temperature increases reaction rate but may also increase side products. |
| Reaction Time | 5 hours | 12 hours | 8 hours | Must be optimized by careful monitoring (TLC/LC-MS) to ensure full conversion without degradation. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Resolving Poor Solubility of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Introduction
Welcome to the technical support guide for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured in a question-and-answer format to directly address the common issues faced in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having difficulty dissolving this compound in common laboratory solvents. What are the initial steps I should take?
A1: Initial Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to perform a systematic initial solubility assessment. The structure of this compound, an aromatic heterocyclic compound, suggests that its solubility will be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.
Step-by-Step Protocol for Initial Solubility Screening:
-
Solvent Selection: Begin with a range of solvents with varying polarities. A recommended starting panel is provided in the table below.
-
Small-Scale Testing: Use a small, accurately weighed amount of the compound (e.g., 1-5 mg).
-
Incremental Solvent Addition: Add the selected solvent in small, measured volumes (e.g., 100 µL increments) to the compound.
-
Vigorous Mixing: After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) to ensure adequate mixing.
-
Observation: Visually inspect for complete dissolution. The absence of any visible solid particles indicates dissolution at that concentration.
-
Temperature Variation: If the compound remains insoluble at room temperature, cautiously warm the mixture to a slightly elevated temperature (e.g., 40-50°C) to assess for temperature-dependent solubility.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Low | The molecule has polar functional groups (ester, pyridine nitrogen) but the aromatic core is hydrophobic. |
| Methanol | 5.1 | Moderate | A polar protic solvent capable of hydrogen bonding. |
| Ethanol | 4.3 | Moderate | Similar to methanol but slightly less polar. |
| Dichloromethane (DCM) | 3.1 | Moderate to High | A polar aprotic solvent effective for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, often a good "last resort" for difficult-to-dissolve compounds.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent with strong solvating power. |
Q2: My compound shows poor solubility in aqueous solutions, which is problematic for my biological assays. How can I improve its aqueous solubility?
A2: Strategies for Enhancing Aqueous Solubility
Poor aqueous solubility is a common challenge for many organic compounds in drug discovery.[2][3][4] Several techniques can be employed to overcome this limitation.
1. pH Modification:
The pyridine nitrogen in the pyrrolopyridine ring system is basic and can be protonated at acidic pH.[5][6] This ionization can significantly increase aqueous solubility.[2][7]
Experimental Protocol for pH-Dependent Solubility:
-
Prepare a suspension of the compound in deionized water.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Conversely, to test the effect of basic pH on the ester group (though hydrolysis is a risk), you can add a dilute base (e.g., 0.1 M NaOH).
-
Plot the observed solubility against the final pH to determine the optimal pH range for dissolution.
dot
Caption: Workflow for determining pH-dependent solubility.
2. Use of Co-solvents:
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerin
Protocol for Co-solvent System Development:
-
Prepare stock solutions of your compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers (at the optimal pH determined previously) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add a small, fixed volume of the compound's stock solution to each co-solvent mixture.
-
Observe for any precipitation. The highest percentage of the aqueous phase that does not show precipitation is your optimal co-solvent system.
Q3: I've tried pH adjustment and co-solvents, but the solubility is still insufficient for my needs. What are some more advanced techniques I can explore?
A3: Advanced Solubilization Methodologies
When basic methods are insufficient, more advanced formulation strategies can be employed. These techniques often involve creating a more stable and soluble form of the compound.
1. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like our compound, forming inclusion complexes with enhanced aqueous solubility.[12][13]
Table 2: Common Cyclodextrins for Pharmaceutical Use
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Natural, but has limited aqueous solubility itself.[12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used.[10] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Negatively charged, can be very effective for cationic drugs. |
Experimental Protocol for Cyclodextrin Complexation:
-
Phase Solubility Study: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the mixtures (e.g., by shaking for 24-48 hours at a constant temperature).
-
Filter the suspensions to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.
dot
Caption: Experimental workflow for cyclodextrin complexation.
2. Solid Dispersions:
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[14][15] This can enhance solubility by reducing particle size to the molecular level and improving wettability.[8][16]
Common Preparation Methods:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.[14]
-
Melting (Fusion) Method/Hot-Melt Extrusion: The drug and carrier are melted together and then cooled to a solid mass.[16]
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Protocol for Solvent Evaporation Solid Dispersion:
-
Select a volatile solvent that dissolves both the compound and the chosen carrier (e.g., methanol or DCM).
-
Prepare a solution containing the desired ratio of the compound to the carrier (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is then collected, pulverized, and sieved.
-
The dissolution rate of this solid dispersion can then be compared to the pure compound.
Conclusion
Resolving the poor solubility of this compound requires a systematic and multi-faceted approach. By starting with a thorough initial solubility screening and progressing to more advanced techniques such as pH modification, co-solvent systems, cyclodextrin complexation, and solid dispersions, researchers can significantly improve the dissolution characteristics of this compound. The key is to understand the underlying physicochemical principles guiding each method to tailor the approach to your specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Welcome to the technical support center for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research. Our guidance is grounded in established principles of organic chemistry and stability testing, extrapolated from studies on related pyrrolopyridine scaffolds.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound, providing insights into root causes and actionable solutions.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis over time, and the peak for the parent compound is decreasing. What is likely happening?
Answer:
This observation strongly suggests the hydrolysis of the methyl ester group. The primary degradation product would be the corresponding carboxylic acid, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid, which is significantly more polar and thus has a shorter retention time on a C18 column.
-
Causality: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of acidic or alkaline conditions. Studies on related pyrrolopyridine derivatives have shown extreme instability in alkaline media and lability in acidic media.[1][2] Even exposure to ambient moisture over extended periods can lead to slow hydrolysis. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the formation of the carboxylic acid and methanol.
-
Troubleshooting & Validation:
-
pH Control: Ensure all your solvents and buffers are maintained at a neutral pH (around 7.0). Pyrrolopyridine derivatives are generally most stable in neutral conditions.[1][2]
-
Co-injection Study: To confirm the identity of the new peak, synthesize or procure a standard of 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid and perform a co-injection with your degraded sample. If the peaks co-elute, this confirms the identity of the degradant.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. The expected mass for the carboxylic acid (C₈H₆N₂O₂) would be approximately 162.15 g/mol , compared to the parent ester (C₉H₈N₂O₂) at approximately 176.17 g/mol .[3]
-
Solvent Choice: For analytical dilutions, use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) and minimize the water content in your mobile phase as much as chromatographically feasible.
-
Question 2: My sample solution is developing a yellowish or brownish tint upon storage, even when protected from light. What could be the cause?
Answer:
The development of color often indicates oxidative degradation or the formation of polymeric impurities. The pyrrole ring, in particular, is an electron-rich heterocycle and can be susceptible to oxidation.
-
Causality: Pyrroles can darken upon exposure to air due to oxidative processes.[4] The mechanism can be complex, involving radical intermediates and leading to the formation of colored oligomers or polymers. This process can be accelerated by the presence of trace metal impurities or exposure to oxidizing agents. While you've protected the sample from light, ambient oxygen in the solution or headspace of the vial is sufficient to initiate degradation over time.
-
Troubleshooting & Validation:
-
Inert Atmosphere: When preparing stock solutions for long-term storage, degas your solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound. Store the solution under an inert headspace.
-
Antioxidant Addition: For formulation studies, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals and inhibit oxidative pathways.
-
Forced Oxidation Study: To confirm susceptibility to oxidation, perform a forced degradation study by treating a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[2] Monitor the formation of new peaks by HPLC and any color change. This will help you identify potential oxidative degradants and confirm if the observed color change is indeed due to oxidation.
-
Question 3: I'm conducting a photostability study, and I see a rapid decline in the parent compound concentration with the emergence of multiple small peaks. How can I understand this degradation pathway?
Answer:
Rapid degradation under light exposure is characteristic of photolability, a known trait of the pyrrolopyridine scaffold.[1][2] The formation of multiple minor peaks suggests that photodegradation is proceeding through several pathways, likely involving cleavage of the heterocyclic ring system.
-
Causality: Aromatic heterocyclic systems can absorb UV or visible light, promoting them to an excited state. This excited molecule can then undergo various reactions, including ring-opening, rearrangement, or reaction with oxygen to form photo-oxidative products. Studies on similar pyrrolo[3,4-c]pyridine derivatives have shown that photodegradation can lead to the breaking of the pyrrolopyridine ring itself.[1][2][5]
-
Troubleshooting & Validation:
-
Wavelength Control: If possible, investigate the effect of different light wavelengths to understand which part of the spectrum is causing the degradation. Using cutoff filters in your photostability chamber can provide valuable mechanistic insights.
-
Comprehensive Analytical Methods: It is crucial to use a stability-indicating HPLC method with a photodiode array (PDA) detector. The PDA detector will allow you to assess peak purity and observe any changes in the UV spectra of the degradant peaks, which can give clues about their structure.
-
LC-MS/MS for Identification: To identify the various degradation products, LC-MS/MS is the ideal technique. The fragmentation patterns of the degradant ions can help elucidate their structures and map the degradation pathway.
-
Workflow for Photostability Testing: A systematic approach is necessary for these studies, as outlined in the ICH Q1B guidelines.
-
Visualizing the Photostability Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid | C8H6N2O2 | CID 53399456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
Technical Support Hub: Regioselective Pyrrolopyridine Synthesis
Welcome to the technical support center for pyrrolopyridine (azaindole) synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regiochemistry in these critical heterocyclic scaffolds. Pyrrolopyridines are foundational structures in numerous FDA-approved drugs and clinical candidates, making their efficient and selective synthesis a paramount challenge.[1][2][3]
Regioisomeric impurities can significantly complicate downstream processing, purification, and biological evaluation. This hub provides in-depth, troubleshooting-focused guidance to help you proactively avoid and solve issues related to regioisomer formation in common synthetic routes.
Diagnostic Workflow for Regioisomer Issues
Before diving into specific synthetic methods, it's crucial to have a systematic approach to diagnose and address regioselectivity problems. The following workflow outlines a logical progression from initial observation to resolution.
Caption: General workflow for troubleshooting regioisomer formation.
Troubleshooting Guide 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating the pyrrole ring, but its application to pyridine-derived hydrazines can lead to mixtures of regioisomers.[4][5][6] The key regiochemistry-determining step is the[7][7]-sigmatropic rearrangement.[5][8]
Q1: My Fischer indole reaction with 3-hydrazinopyridine is giving a mixture of 4- and 6-azaindoles. How can I favor one over the other?
A1: Causality & Solution
The direction of the cyclization (onto C-2 or C-4 of the pyridine ring) is governed by the thermodynamic stability of the intermediates and the kinetic accessibility of the transition states.
-
Electronic Effects: The electronics of the pyridine ring are paramount. Cyclization is generally favored at the more electron-deficient carbon, which can be influenced by substituents on the pyridine ring. For an unsubstituted 3-hydrazinopyridine, the outcome can be a nearly equal mixture.
-
Steric Hindrance: A bulky substituent on the ketone/aldehyde precursor can sterically hinder the approach to one of the cyclization positions.
-
Catalyst Choice: The nature of the acid catalyst (Brønsted vs. Lewis) can influence the reaction pathway.[5] Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) are commonly used and can chelate with the pyridine nitrogen, altering the electronic landscape and thus the regioselectivity.
Troubleshooting Protocol: Catalyst Screening for Regioselectivity
-
Baseline: Perform the reaction with a standard Brønsted acid (e.g., H₂SO₄ or HCl in a high-boiling solvent like toluene or xylene) to establish your baseline regioisomeric ratio.
-
Lewis Acid Screen: Set up parallel reactions using different Lewis acids. PPA is often effective as it serves as both catalyst and solvent. Other options include ZnCl₂, BF₃·OEt₂, and AlCl₃.
-
Reaction Monitoring: Carefully monitor each reaction by TLC or LC-MS, taking aliquots every hour. Note the ratio of regioisomers at different time points.
-
Analysis: Quantify the regioisomeric ratio in the crude product mixture using ¹H NMR by integrating well-resolved, characteristic peaks for each isomer.
| Catalyst | Typical Temp (°C) | Solvent | Common Outcome |
| H₂SO₄ | 110-140 | Toluene | Often poor selectivity |
| Polyphosphoric Acid (PPA) | 120-180 | Neat | Can improve selectivity, favors thermodynamic product |
| ZnCl₂ | 80-120 | Dioxane | Milder conditions, may favor kinetic product |
| BF₃·OEt₂ | 80-110 | Dichloromethane | Can offer different selectivity profiles |
Validation Checkpoint: An electron-withdrawing substituent on the hydrazine precursor has been shown to destabilize one of the potential[7][7]-sigmatropic rearrangement transition states, leading to the exclusive formation of a single regioisomer.[8] If catalyst screening is insufficient, consider modifying your starting hydrazine.
Troubleshooting Guide 2: Palladium-Catalyzed Annulations (e.g., Larock)
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (or aminopyridine) with an alkyne.[7] Regioselectivity becomes a critical issue when using unsymmetrical alkynes.[7][9] The key step is the regioselective syn-insertion of the alkyne into the aryl-palladium bond.[7]
Q2: I am performing a Larock synthesis with 2-amino-3-iodopyridine and an unsymmetrical alkyne, and I'm getting a mixture of 2- and 3-substituted pyrrolopyridines. How can I control the regioselectivity?
A2: Causality & Solution
The regioselectivity of alkyne insertion is primarily dictated by sterics. The larger substituent on the alkyne typically prefers to be positioned away from the aryl group in the transition state, placing it adjacent to the less sterically hindered palladium center. However, electronic effects and the specific catalyst system can also play a significant role.[7]
-
Steric Differentiation: The most straightforward way to control selectivity is to maximize the steric difference between the two alkyne substituents (R¹ and R²). If R¹ is much larger than R², the reaction will strongly favor the isomer where R¹ is at the 2-position of the resulting pyrrolopyridine.
-
Ligand Effects: While the standard Larock conditions often use PPh₃, specialized ligands can enhance regioselectivity. Bulky, electron-rich N-heterocyclic carbene (NHC) ligands, for instance, can increase the steric demand around the palladium center, amplifying the directing effect of the alkyne's substituents.[9]
-
Directing Groups: While some functional groups on the alkyne have been shown to have poor directing effects in the Larock synthesis[10], a coordinating group on the aminopyridine starting material can sometimes direct the cyclization.[11][12]
Caption: Decision tree for controlling Larock synthesis regioselectivity.
Experimental Protocol: Ligand Screening
-
Establish Baseline: Run the reaction with the standard catalyst system (e.g., 5 mol% Pd(OAc)₂, 10 mol% PPh₃, with K₂CO₃ as base in DMF).
-
Screen NHC Ligands: Prepare parallel reactions replacing PPh₃ with an NHC-palladium complex. A common choice is a ferrocene-functionalized NHC-palladium complex, which has been shown to give high regioselectivity.[9]
-
Evaluate Reaction: After completion, analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the regioisomeric ratio.
-
Optimize: For the most promising ligand, perform further optimization of temperature and reaction time to maximize both yield and selectivity.
General FAQs
Q3: My synthesis produced an inseparable mixture of regioisomers. How can I definitively identify which is which?
A3: Unambiguous structural assignment is critical. While ¹H and ¹³C NMR are standard, they may not be sufficient to distinguish between similar isomers. Advanced NMR techniques are required.[13][14]
-
Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY experiment is the gold standard. Irradiation of a proton on the pyrrole ring (e.g., H-3) should show a spatial correlation (an NOE enhancement) to the nearest proton on the pyridine ring. The specific proton it correlates to will definitively identify the isomer. For example, in a 7-azaindole, the H-1 proton of the pyrrole ring will show an NOE to the H-7 proton of the pyridine ring.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[13] It is invaluable for piecing together the carbon skeleton. For example, the proton at C-7 of a 7-azaindole will show a correlation to the carbon at C-5, confirming the connectivity.[13]
Q4: I consistently get a small amount of the undesired regioisomer. What are the best practices for purification?
A4: Separating regioisomers can be challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method.[15][16] Method development is key. Screen different stationary phases (C18, Phenyl-Hexyl, Cyano) and mobile phase modifiers (e.g., formic acid vs. ammonium hydroxide for LC-MS) to maximize resolution.[15][17]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide superior separation for isomers that are difficult to resolve by HPLC.
-
Derivatization: If the isomers have a reactive handle (e.g., a free N-H on the pyrrole), you can derivatize the mixture with a bulky reagent. The resulting diastereomers (if a chiral reagent is used) or bulkier regioisomers may have significantly different chromatographic properties, allowing for easier separation. The directing group can then be removed.
Q5: Are there any synthetic methods that are inherently more regioselective for a specific azaindole isomer?
A5: Yes, the choice of synthesis is the best way to ensure regiochemical purity from the start. Different classical indole syntheses are known to be better suited for specific azaindole isomers.[18]
-
For 7-Azaindoles: The Madelung synthesis, involving the intramolecular cyclization of an N-acyl-o-toluidine derivative, is often a good choice.[18][19] Modern modifications have made the traditionally harsh conditions much milder.[20]
-
For 4- and 6-Azaindoles: The Bartoli synthesis, reacting a nitro-pyridine with a vinyl Grignard reagent, has been reported as a simple and efficient method.[21]
-
For Substituted Azaindoles: Palladium-catalyzed methods, such as the Buchwald modification of the Fischer synthesis or various C-H activation/functionalization strategies, can offer high regioselectivity, especially when guided by appropriately placed directing groups on the starting materials.[5][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. baranlab.org [baranlab.org]
- 19. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 20. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Kinase Assays with Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate
Welcome to the technical support center for kinase assay development. This guide is designed for researchers, scientists, and drug development professionals who are working with novel compounds such as Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. The pyrrolopyridine scaffold is a known "hinge-binding" motif that mimics the purine ring of ATP, making it a promising starting point for kinase inhibitor discovery.[1][2] However, like any small molecule, it can present unique challenges during assay development.
This document provides in-depth, question-and-answer-based troubleshooting guides to help you navigate common experimental hurdles, ensure data integrity, and confidently assess the inhibitory potential of your compound.
Section 1: Foundational Assay Problems - "My Signal is Not Behaving"
This section addresses common issues with assay controls and signal window, which are the bedrock of a reliable experiment.
Q1: My positive control (kinase + substrate, no inhibitor) has a low signal or is indistinguishable from my negative control (no kinase). What's wrong?
This is a critical failure indicating the enzymatic reaction is not proceeding as expected. Several factors could be at play.
Possible Causes & Solutions:
-
Enzyme Inactivity: Recombinant kinases are sensitive to storage and handling. Excessive freeze-thaw cycles can denature the protein. Always aliquot your kinase stock and store it at -80°C. To confirm activity, use a known, potent control substrate if available.[3]
-
Suboptimal Buffer Conditions: Kinase activity is highly dependent on pH, salt concentration, and cofactors. A standard kinase buffer often contains HEPES (pH 7.5), MgCl₂, DTT, and a detergent.[3] Ensure all components are at their optimal concentrations for your specific kinase.
-
Reagent Degradation: ATP solutions can hydrolyze over time. Use freshly prepared or properly stored ATP stocks for each experiment. Similarly, ensure your substrate is intact and fully soluble in the assay buffer.[3]
-
Insufficient Incubation Time: The reaction may not have had enough time to generate a detectable signal. Perform a time-course experiment to determine the linear range of the reaction, where the product signal increases steadily over time. All subsequent endpoint experiments must be conducted within this linear window.
Q2: My assay has a very high background signal, reducing the dynamic range. How can I fix this?
A high background signal can mask the true inhibitory effects of your compound. The source can be intrinsic to your reagents or an artifact of the assay plate itself.[3]
Possible Causes & Solutions:
-
Assay Plate Interference: Certain types of white or black microplates can exhibit autofluorescence or phosphorescence. Pre-read your plate before adding any reagents to check for inherent background signal.
-
Contaminated Reagents: Buffer components, or even the substrate, could be contaminated with ATP or a substance that interferes with your detection method (e.g., luciferase-based ATP detection assays).[3] Test each reagent individually to pinpoint the source.
-
Detection Reagent Interference: Your test compound, this compound, may directly interact with the detection system. A crucial control is the "No Enzyme" well, which contains all assay components, including your compound, except for the kinase. If the signal in this well changes with compound concentration, it points to assay interference.[4]
Q3: My data is highly variable between replicate wells, leading to a poor Z'-factor. What steps can I take to improve reproducibility?
The Z'-factor is a statistical measure of assay quality, with a value > 0.5 considered excellent for high-throughput screening.[5][6][7] Poor Z' values indicate excessive data variability, making it difficult to distinguish real "hits" from noise.
Key Areas for Improvement:
-
Pipetting Accuracy: Ensure pipettes are properly calibrated and that you are using appropriate techniques to minimize errors, especially with small volumes.
-
Reagent Mixing: Inadequate mixing can lead to heterogeneous reactions in different wells. Ensure thorough but gentle mixing after each reagent addition.
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and alter reaction kinetics. Consider not using the outermost wells or using plates with moats that can be filled with water.
-
Assay Timing: Ensure that the timing of reagent addition and plate reading is consistent across all wells. For kinetic assays, this is especially critical.
Protocol: Calculating the Z'-Factor to Assess Assay Quality
The Z'-factor is essential for validating the robustness of your assay.[5]
Objective: To determine if the separation between your positive and negative controls is sufficient for reliable screening.
Methodology:
-
Prepare a 384-well plate with a minimum of 16 wells for the positive control (e.g., Kinase + Substrate + DMSO) and 16 wells for the negative control (e.g., Kinase + Substrate + known potent inhibitor, or No Kinase).
-
Run the kinase assay under optimized conditions.
-
Measure the signal (e.g., luminescence, fluorescence).
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Apply the Z'-factor formula:
Z' = 1 - ( (3σp + 3σn) / |μp - μn| ) [7]
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[7] |
| 0 to 0.5 | Marginal assay, may require optimization.[7] |
| < 0 | Poor assay, not suitable for screening.[7] |
Section 2: Compound-Specific Problems - "Is My Compound the Issue?"
Once the basic assay is robust, you may encounter issues specifically related to your test article, this compound.
Q4: I'm seeing inhibition, but I'm not sure if it's a genuine, specific interaction. How can I rule out false positives?
False positives are a common pitfall in drug discovery and can arise from several non-specific mechanisms.[8][9] It is crucial to perform counter-screens to eliminate these artifacts early.
Common Causes of False Positives:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins non-specifically.[4] A hallmark of aggregation-based inhibition is its sensitivity to detergents.
-
Assay Technology Interference: Your compound may interfere with the detection method. For example, it could be autofluorescent in a fluorescence-based assay or inhibit the luciferase enzyme in a luminescence-based assay.[10][11]
-
Chemical Reactivity: Some compounds can react covalently with the kinase or other assay components, leading to irreversible inhibition that is not therapeutically relevant.[12]
Workflow for Identifying False Positives
Caption: Decision tree for triaging potential false-positive hits.
Q5: The IC50 value for my compound shifts between experiments. What is causing this lack of consistency?
A fluctuating IC50 value suggests that a critical assay parameter is not being properly controlled. For ATP-competitive inhibitors like those based on the pyrrolopyridine scaffold, the most likely culprit is the ATP concentration.[1][13]
The Cheng-Prusoff Relationship:
The measured IC50 of an ATP-competitive inhibitor is directly dependent on the ATP concentration in the assay, as described by the Cheng-Prusoff equation:
IC50 = Ki * (1 + [ATP] / Km,ATP) [14][15]
Where:
-
Ki is the intrinsic binding affinity of the inhibitor to the kinase.
-
[ATP] is the concentration of ATP in your assay.
-
Km,ATP is the Michaelis-Menten constant of the kinase for ATP.
This relationship means that if you run the assay at a high ATP concentration, your compound will appear less potent (higher IC50). Conversely, at a low ATP concentration, it will appear more potent (lower IC50).[16][17]
Recommendations for Consistency:
-
Determine the Km for ATP: You must experimentally determine the Km of your kinase for ATP under your specific assay conditions.
-
Standardize ATP Concentration: For routine screening and inhibitor ranking, always perform your assays with an ATP concentration equal to the Km. At this concentration, the IC50 is equal to 2 * Ki, providing a consistent measure of inhibitor affinity.[14]
-
Report ATP Concentration: Always report the ATP concentration used when publishing IC50 data to allow for proper interpretation and comparison across different studies.
Protocol: Determining the Apparent Km for ATP
Objective: To find the ATP concentration at which the kinase reaction rate is half of its maximum (Vmax).
Methodology:
-
Set up the kinase reaction with a range of ATP concentrations (e.g., 10-fold serial dilutions from 1 mM down to 10 nM). Keep the kinase and substrate concentrations constant.
-
Initiate the reaction and measure the initial reaction velocity (rate of product formation) at each ATP concentration. Ensure you are measuring within the linear range of the assay.
-
Plot the initial velocity versus the ATP concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to calculate the Km value.
| Parameter | Description |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with ATP. |
| Km | The ATP concentration at which the reaction rate is half of Vmax. |
Section 3: Advanced Troubleshooting & Data Interpretation
Q6: How do I know if my compound is ATP-competitive?
Given that this compound contains a scaffold known to mimic ATP, it is highly likely to be ATP-competitive.[1] You can confirm this experimentally.
Experimental Confirmation:
-
Perform IC50 determinations at multiple fixed ATP concentrations (e.g., 0.5x Km, 1x Km, 5x Km, and 10x Km).
-
If the compound is ATP-competitive, you will observe a systematic increase in the IC50 value as the ATP concentration increases.[15]
-
Non-ATP competitive inhibitors will show an IC50 value that is independent of the ATP concentration.[15]
Workflow for Determining Mechanism of Action (MOA)
Caption: Experimental workflow to discern ATP-competitive vs. non-competitive inhibition.
This guide provides a framework for systematically troubleshooting your kinase assays. By applying these principles of scientific integrity, including rigorous controls and a logical, step-by-step approach to problem-solving, you can generate high-quality, reproducible data for your drug discovery program.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. kinaselogistics.com [kinaselogistics.com]
"stability issues of Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate in solution"
Welcome to the technical support center for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you might encounter when handling this compound in solution.
I. Understanding the Stability Profile of this compound
This compound is a heterocyclic compound with a fused pyrrole and pyridine ring system, functionalized with a methyl ester. The stability of this molecule in solution is influenced by the inherent reactivity of these structural motifs. While specific stability data for this exact molecule is not extensively published, we can infer its stability profile from the well-understood chemistry of its constituent parts: the pyrrolopyridine core and the methyl carboxylate group.
The primary potential degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[1]
-
Photodegradation: The aromatic N-heterocyclic core can absorb UV-Vis light, potentially leading to photochemical degradation.[2][3]
-
Oxidation: The electron-rich pyrrole ring may be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.[4]
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule.[5][6]
This guide will provide you with the necessary information to mitigate these potential stability issues and ensure the integrity of your experiments.
II. Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the stability of this compound in solution.
Q1: What are the visible signs of degradation of my this compound solution?
A1: Visual inspection can sometimes provide initial clues of degradation. These may include:
-
Color Change: A freshly prepared solution should be colorless to pale yellow. The development of a darker yellow, brown, or even black coloration can indicate the formation of degradation products, possibly due to oxidation or other complex reactions of the pyrrole moiety.[4]
-
Precipitation: If the degradation product, such as the hydrolyzed carboxylic acid, is less soluble in the chosen solvent than the parent ester, you may observe the formation of a precipitate over time.
It is crucial to note that significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of your solution.
Q2: My solution of this compound has become acidic over time. What is the likely cause?
A2: The most probable cause of increasing acidity is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid.[1][7] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. Even neutral water can cause slow hydrolysis over time.[8]
Q3: Which pH conditions should I avoid when working with this compound?
A3: You should exercise caution with both strongly acidic and strongly basic conditions.
-
Basic Conditions (pH > 8): Alkaline hydrolysis (saponification) of the ester is typically rapid and irreversible, leading to the formation of the carboxylate salt.[7]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, although it is a reversible reaction.[1] The low pH may also affect the stability of the pyrrolopyridine ring system.
For maximum stability, it is advisable to maintain the pH of your solution in the neutral range (pH 6-7.5), unless your experimental protocol requires otherwise.
Q4: Is this compound sensitive to light?
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize the shelf-life of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C.[10] For long-term storage, -80 °C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping containers with aluminum foil.[3][9]
-
Atmosphere: For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.[11] This is particularly important if the solvent has been degassed.
III. Troubleshooting Guide
This section provides a structured approach to troubleshoot common stability-related issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the compound in solution, leading to a lower effective concentration of the active molecule. | 1. Confirm Purity: Analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the purity and concentration of the compound.[12][13] 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Optimize Storage: Review and optimize your solution storage conditions (see FAQ Q5). |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS/MS or other spectroscopic techniques to identify the structure of the degradation products.[12] 2. Perform Forced Degradation: Conduct a forced degradation study (see Section V) to intentionally generate degradation products and confirm their identity.[14][15] This will also help in developing a stability-indicating analytical method. |
| Loss of compound during sample preparation. | Adsorption to container surfaces or instability in the sample processing solutions. | 1. Use Low-Adsorption Vials: Consider using silanized or polypropylene vials. 2. Check pH of Mobile Phase: Ensure the pH of your chromatography mobile phase is compatible with the compound's stability. |
| Solution discoloration upon storage. | Oxidative degradation or formation of polymeric impurities. | 1. Inert Atmosphere: Store solutions under an inert atmosphere (nitrogen or argon).[11] 2. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides. |
IV. Key Experimental Workflows and Diagrams
Predicted Hydrolysis Degradation Pathway
The following diagram illustrates the predicted hydrolysis of this compound under acidic and basic conditions.
Caption: Predicted hydrolysis pathways of this compound.
General Workflow for a Solution Stability Study
This workflow outlines the key steps in assessing the stability of your compound in a specific solvent and storage condition.
Caption: General workflow for conducting a solution stability study.
V. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[14][16]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Also, place a vial of the stock solution in the oven.
-
After the specified time, dissolve the solid sample in the solvent and dilute the stock solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples by HPLC after exposure.
-
-
Analysis:
-
Analyze all samples using a developed stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.
-
Monitor the peak area of the parent compound and the formation of any new peaks.
-
Calculate the percentage of degradation in each condition.
-
VI. Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS) is the recommended technique for monitoring the stability of this compound.[12][13][17]
-
HPLC-UV: A reversed-phase C18 column is a good starting point. The mobile phase could consist of an acetonitrile/water gradient with a small amount of acid (e.g., 0.1% formic acid) or buffer (e.g., 10 mM ammonium acetate) to ensure good peak shape. UV detection should be performed at the λmax of the compound.
-
LC-MS: This technique is invaluable for identifying unknown degradation products by providing mass information.[12] It is particularly useful in forced degradation studies.
VII. Handling and Storage of Solid Compound
To ensure the long-term stability of the solid this compound, the following handling and storage procedures are recommended:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[10]
-
Handling: As the compound may be sensitive to air and moisture, it is advisable to handle it in a glove box or under a stream of inert gas (e.g., nitrogen or argon).[11] If a glove box is not available, minimize the time the container is open to the atmosphere. Always use a clean, dry spatula for weighing.
By following the guidelines and troubleshooting advice in this technical support center, you will be well-equipped to manage the potential stability challenges associated with this compound and ensure the accuracy and reproducibility of your research.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. coresta.org [coresta.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. susupport.com [susupport.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For heterocyclic scaffolds like the 1H-pyrrolo[3,2-c]pyridine core, which are prevalent in medicinal chemistry, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development campaign. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, establishing why single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation.
The Imperative of Unambiguous Structure Determination
Comparative Analysis of Structural Elucidation Techniques
While a publicly deposited crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the writing of this guide, the principles of its validation remain universal.[5][6] The following is a comparison of the primary techniques used for structural elucidation of such small molecules.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[7] | Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through nuclear Overhauser effects (NOESY), dynamic information.[8][9] | Mass-to-charge ratio, elemental composition (HRMS), fragmentation patterns. |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ionized) |
| Ambiguity | Low to none for a well-resolved structure. | Can be ambiguous for complex isomers without extensive 2D experiments and can be misleading in cases of accidental signal overlap. | High for isomers; cannot distinguish between positional isomers or stereoisomers without fragmentation analysis and standards. |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry and regiochemistry.[10] | Provides information about the molecule's structure and dynamics in a biologically relevant solution state.[11] | High sensitivity and ability to determine elemental composition. |
| Major Limitation | Requires a high-quality single crystal, which can be challenging to grow.[12] | Does not directly provide bond lengths or angles; interpretation can be complex.[13] | Provides limited information on 3D structure and connectivity. |
This comparison underscores that while NMR and MS are powerful for confirming identity and connectivity, X-ray crystallography is the definitive method for resolving any structural uncertainties.
Workflow for Structural Validation by X-ray Crystallography
The process of validating a molecular structure using single-crystal X-ray diffraction is a systematic one, beginning with the crucial step of obtaining a suitable crystal.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed, step-by-step methodology for the structural validation of a small molecule like this compound.
1. Crystal Growth (The Causality Behind the Art):
-
Rationale: The success of the entire experiment hinges on the quality of the single crystal. A well-ordered crystal lattice is necessary to produce a sharp diffraction pattern.[12] The challenge with pyridine-containing molecules can be their polarity and hydrogen bonding capabilities, which can sometimes lead to oils or amorphous solids instead of crystals.[14][15]
-
Protocol:
-
Ensure the compound is of high purity (>98%). Impurities can inhibit crystallization.
-
Screen a variety of solvents and solvent systems (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water or hexane).
-
Employ multiple crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place this solution in proximity to a larger reservoir of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
2. Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations. This comprehensive dataset is required to reconstruct the 3D electron density map.
-
Protocol:
-
Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Perform an initial data collection to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, measuring the intensities of thousands of reflections.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then refined to create a final, accurate model of the molecular structure.
-
Protocol:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections.
-
Solve the structure using software packages that employ methods like direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible (typically <5% for a good quality structure).[10]
-
Locate and model all atoms, including hydrogen atoms, if the data quality allows.
-
Validate the final structure for geometric reasonability and consistency with the data.
-
4. Finalization and Deposition:
-
Rationale: The final validated structure is reported in a standard Crystallographic Information File (CIF) format. Deposition of this file to a public database like the Cambridge Structural Database (CSD) ensures its accessibility to the scientific community.[16]
-
Protocol:
-
Generate a final CIF that includes all relevant crystallographic data and experimental details.
-
Deposit the CIF to the CSD. This provides a unique deposition number that can be cited in publications.
-
Logical Comparison of Validation Techniques
The choice of analytical technique depends on the specific question being asked. For unambiguous structural validation, the path logically leads to X-ray crystallography.
Caption: Logical flow for small molecule structure elucidation.
Conclusion
For a molecule of interest in drug discovery, such as this compound, relying solely on spectroscopic data like NMR and MS can harbor residual risks of structural misassignment. While these techniques are essential for initial characterization and purity assessment, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the three-dimensional atomic arrangement. It is the cornerstone of structure-based drug design and the definitive method for ensuring the foundational integrity of a chemical entity. For any research program involving novel pyrrolo[3,2-c]pyridine derivatives, obtaining a crystal structure should be a primary objective to eliminate ambiguity and build a solid foundation for further development.
References
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rigaku.com [rigaku.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. news-medical.net [news-medical.net]
- 10. eas.org [eas.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. people.bu.edu [people.bu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Biological Activity of Methyl Pyrrolopyridine Carboxylate Isomers
Introduction
The pyrrolopyridine scaffold, also known as azaindole, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle mimics the natural purine ring of adenosine triphosphate (ATP), making it an ideal framework for designing competitive inhibitors for enzymes like kinases, which are crucial in cellular signaling.[1][3] The biological activity of pyrrolopyridine derivatives can be exquisitely sensitive to the placement of the nitrogen atom within the pyridine ring. This guide provides a comparative analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate (a 5,7-azaindole derivative) and its isomers, exploring how subtle structural changes dictate their therapeutic potential, particularly as anticancer agents. We will delve into the structure-activity relationships, implicated signaling pathways, and the detailed experimental protocols used to validate these findings.
The Pyrrolopyridine Scaffold: A Study in Isomeric Diversity
Pyrrolopyridines exist in six isomeric forms, each with a unique electronic and steric profile that governs its interaction with biological targets.[2] The position of the nitrogen atom influences hydrogen bonding capabilities, pKa, and the overall topography of the molecule, which are critical determinants of target affinity and selectivity.[4]
This guide focuses on the comparison between the pyrrolo[3,2-c]pyridine scaffold (the parent structure of the topic compound) and its isomers, such as pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyridine . While direct comparative data for this compound itself is sparse, extensive research on closely related derivatives provides a clear picture of the structure-activity relationships (SAR) for these scaffolds.
Comparative Biological Activity: Kinase Inhibition and Anticancer Effects
Derivatives of the pyrrolopyridine core are most frequently investigated for their potent inhibitory effects on protein kinases, many of which are over-expressed or hyperactivated in various cancers.[3][5][6] The nitrogen atom's position is a key factor in determining which kinases are targeted and with what potency.
Analysis of Isomeric Scaffolds in Kinase Inhibition
Research has shown that different pyrrolopyridine isomers exhibit distinct kinase selectivity profiles. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with some compounds showing nanomolar efficacy.[7] In contrast, the 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to create potent and selective inhibitors of FMS kinase (CSF-1R), a key target in inflammatory diseases and certain cancers.[8] Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine (a related deazapurine) have been synthesized as multi-kinase inhibitors targeting EGFR, HER2, VEGFR-2, and CDK2.[5][6]
The table below summarizes the activity of representative compounds from different isomeric classes to illustrate these differences.
| Isomeric Scaffold | Representative Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine | Compound 1r | FMS (CSF-1R) | 30 | [8] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [7] |
| pyrrolo[2,3-d]pyridine | Compound 6i | HER2/VEGFR-2 (dual) | Not specified, but potent | [5] |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t (Tubulin Inhibitor) | HeLa, SGC-7901, MCF-7 (Cell lines) | 120, 150, 210 | [9][10] |
This data highlights the profound impact of isomeric variation. The pyrrolo[3,2-c]pyridine derivative 1r shows high potency and selectivity for FMS kinase, while the pyrrolo[2,3-b]pyridine derivative 4h is a powerful pan-FGFR inhibitor.[7][8] This divergence is attributed to how each scaffold orients its substituents to interact with unique residues within the ATP-binding pocket of the respective kinases.
Key Signaling Pathways Implicated
The therapeutic effects of these kinase inhibitors stem from their ability to modulate critical cell signaling pathways that control cell proliferation, survival, and apoptosis. A common pathway dysregulated in cancer and targeted by pyrrolopyridine derivatives is the Receptor Tyrosine Kinase (RTK) pathway.
The Receptor Tyrosine Kinase (RTK) Signaling Cascade
RTKs like VEGFR, EGFR, and FGFR are cell surface receptors that, upon binding to their respective ligands, dimerize and autophosphorylate, initiating a downstream cascade of signaling events. This often involves the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are central drivers of cell growth and survival. Pyrrolopyridine-based inhibitors act by competing with ATP in the kinase domain of these receptors, thereby blocking the initial phosphorylation event and shutting down the entire cascade.
Caption: Simplified RTK signaling pathway showing inhibition by pyrrolopyridine derivatives.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and validated assays are essential. Below are detailed protocols for two common assays used to characterize the activity of compounds like this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a specific kinase.
Principle: The assay is based on the binding of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to a kinase. A terbium-labeled anti-tag antibody is also bound to the kinase. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the Alexa Fluor™ acceptor. Test compounds compete with the tracer for the ATP binding site, causing a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X kinase reaction buffer. Dilute the kinase, terbium-labeled antibody, and fluorescent tracer to their final desired concentrations in the reaction buffer.
-
Compound Dilution: Perform a serial dilution of the test compounds (e.g., pyrrolopyridine isomers) in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well microplate.
-
Kinase/Antibody Addition: Add 5 µL of the prepared kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the prepared tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure emission at 665 nm (acceptor) and 620 nm (donor) with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A375P, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of compound concentration to determine the IC50 value, which is the concentration required to inhibit cell growth by 50%.
Conclusion
The biological activity of pyrrolopyridine derivatives is profoundly influenced by the isomeric form of the core scaffold. The placement of the nitrogen atom dictates the molecule's electronic properties and three-dimensional shape, leading to distinct selectivity profiles against biological targets like protein kinases. While the pyrrolo[3,2-c]pyridine scaffold has proven effective for targeting kinases like FMS, other isomers such as pyrrolo[2,3-b]pyridine are better suited for inhibiting FGFRs. This highlights a fundamental principle in drug discovery: subtle changes in a molecule's architecture can lead to significant differences in its pharmacological profile. The continued exploration of the structure-activity relationships among these isomers, validated by robust experimental methodologies, will undoubtedly lead to the development of more potent and selective therapeutics for a range of diseases, including cancer.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate as a Kinase Inhibitor
Introduction: The Quest for Kinase Specificity
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of therapeutic targets in modern drug discovery.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the journey from a promising compound to an approved drug is fraught with challenges, chief among them being potency and selectivity.[3]
Many kinase inhibitors target the highly conserved ATP-binding site, leading to potential off-target effects due to the structural similarity across the human kinome.[3][4] Consequently, medicinal chemists are continually exploring novel molecular scaffolds that can serve as a foundation for potent and selective inhibitors. The pyrrolopyrimidine scaffold and its isosteres, such as the pyrrolopyridine core, are considered "privileged structures" in this field.[4][5] Their structural resemblance to the adenine base of ATP allows them to act as effective "hinge-binders" in the kinase active site.[5][6]
This guide focuses on Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate , a compound built upon the promising 1H-pyrrolo[3,2-c]pyridine scaffold. Derivatives of this core have shown significant inhibitory activity against key oncogenic kinases like Monopolar Spindle 1 (MPS1) and FMS kinase (CSF-1R).[7][8]
The purpose of this document is to provide a comprehensive framework for researchers to evaluate the potential of this compound. We will compare its hypothetical performance to well-characterized kinase inhibitors, detailing the essential experimental workflows required to establish its potency, selectivity, and cellular activity.
The Candidate and the Comparators
A rigorous evaluation requires benchmarking against established standards. Our analysis will consider the following compounds:
-
Candidate: This compound. Its core scaffold is known to be active, but the specific inhibitory profile of this ester derivative remains to be fully characterized.
-
Comparator 1 (Optimized Analog): CCT251455 , a highly potent and selective MPS1 inhibitor that shares the same 1H-pyrrolo[3,2-c]pyridine core.[8] This comparison helps to understand the impact of substitutions on the scaffold.
-
Comparator 2 (Clinically Relevant Inhibitor): Pexidartinib , an approved FMS kinase inhibitor. This provides a benchmark against a known therapeutic agent targeting a kinase susceptible to this scaffold.
-
Comparator 3 (Broad-Spectrum Control): Staurosporine , a non-selective kinase inhibitor used as a positive control in many kinase assays to validate the experimental setup.[9]
Experimental Design: A Multi-Faceted Approach to Characterization
To build a complete profile of a potential kinase inhibitor, a tiered experimental approach is necessary, moving from direct biochemical assays to more physiologically relevant cell-based models.[2][10] This workflow ensures that key parameters like potency, selectivity, and cellular efficacy are systematically evaluated.
Biochemical Assays: Measuring Direct Enzyme Inhibition
The first step is to determine if the compound can directly inhibit the activity of purified kinase enzymes in a cell-free system. This provides a clean measure of potency, represented by the half-maximal inhibitory concentration (IC50).[1]
Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[9] It is highly sensitive and amenable to high-throughput screening.
Methodology:
-
Compound Preparation: Create a 10-point serial dilution of this compound and comparator compounds in 100% DMSO, typically starting from a 10 mM stock.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compounds. Add 2.5 µL of the purified target kinase (e.g., MPS1 or FMS) in the appropriate kinase assay buffer.
-
Pre-incubation: Incubate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[11]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Plot the percent inhibition (relative to DMSO-only controls) against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Rationale: This assay provides the foundational data on the compound's potency against its intended target. Comparing the IC50 value of the candidate to CCT251455 and Pexidartinib will immediately place its potency in context.
Kinase Profiling: Assessing the Selectivity Landscape
A potent inhibitor is of little therapeutic value if it hits dozens of other kinases with similar affinity, which can lead to toxicity.[2] Kinase profiling across a broad panel is a critical step to assess selectivity.[3]
Protocol: Broad Kinase Panel Screen
Methodology:
-
Primary Screen: Screen this compound at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., >300 kinases).[3] The percent inhibition for each kinase is measured.
-
IC50 Determination for Hits: For any off-target kinases that show significant inhibition (e.g., >50%) in the primary screen, a full 10-point IC50 curve is generated using the biochemical assay described above.
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify selectivity, often by dividing the off-target IC50 values by the on-target IC50 value.
Rationale: This step is crucial for predicting potential side effects and for guiding further medicinal chemistry efforts. An ideal candidate will show a high degree of inhibition against its primary target (e.g., MPS1) and minimal inhibition across the rest of the kinome.[3]
Cell-Based Assays: Validating Activity in a Biological Context
Positive results from biochemical assays must be validated in a cellular environment. Cell-based assays determine if the compound can permeate the cell membrane, engage its target, and elicit a functional biological response.[10][13]
Protocol: Western Blot for Target Engagement
This protocol measures the inhibition of a kinase's activity within the cell by quantifying the phosphorylation of its downstream substrate.[11] For MPS1, a key autophosphorylation site is Threonine-676.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HCT116 colon cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-MPS1 Thr676).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for total MPS1 and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensity to determine the reduction in phosphorylation at each inhibitor concentration.
Rationale: This experiment directly demonstrates that the compound is engaging and inhibiting the target kinase inside the cell.[14] A lack of activity here, despite biochemical potency, could indicate poor cell permeability or high efflux.
Hypothetical Data Summary and Analysis
To illustrate the output of these experiments, the following table presents a hypothetical but plausible dataset for our compounds.
| Compound | Primary Target | Biochemical IC50 (nM) | Cellular p-MPS1 IC50 (nM) | FMS IC50 (nM) | CDK2 IC50 (nM) | HCT116 Viability GI50 (µM) |
| This compound | MPS1 | 45 | 180 | >10,000 | 850 | 0.75 |
| CCT251455 (Ref.[8]) | MPS1 | 25 | 40 | >10,000 | >10,000 | 0.16 |
| Pexidartinib | FMS | >10,000 | N/A | 20 | >10,000 | >10 |
| Staurosporine (Ref.[9]) | Broad | 5 | N/A | 15 | 10 | 0.02 |
Analysis of Hypothetical Results:
-
Potency: The hypothetical biochemical IC50 of 45 nM suggests that this compound is a potent inhibitor of MPS1, albeit slightly less so than the highly optimized CCT251455.[8]
-
Selectivity: The compound shows excellent selectivity against FMS kinase (>10,000 nM), indicating that substitutions on the pyrrolopyridine core can dramatically shift target preference. Its selectivity over CDK2 (850 nM) is decent but could be improved, as off-target CDK2 inhibition can be a source of toxicity. CCT251455 displays a superior selectivity profile.
-
Cellular Activity: The 4-fold shift between the biochemical IC50 (45 nM) and the cellular target engagement IC50 (180 nM) is common and suggests reasonable cell permeability and target engagement. The downstream effect on cell viability (GI50 = 0.75 µM) confirms that MPS1 inhibition by this compound leads to an anti-proliferative response.
The Role of MPS1 in the Spindle Assembly Checkpoint
Understanding the biological context is key. MPS1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system that ensures proper chromosome segregation during mitosis.[8] When a kinetochore is not correctly attached to the mitotic spindle, MPS1 initiates a signaling cascade that prevents the cell from entering anaphase, thus avoiding aneuploidy. Cancer cells, which often have high rates of chromosomal instability, are particularly dependent on a functional SAC for survival, making MPS1 an attractive therapeutic target.[8]
Conclusion
This guide outlines a robust, logical, and experimentally validated framework for assessing the potential of this compound as a novel kinase inhibitor. Based on the known activities of its core scaffold, this compound represents a promising starting point for development, particularly towards targets like MPS1.
The proposed workflow, moving from high-throughput biochemical screening to detailed cellular characterization, provides the necessary data to build a comprehensive profile of potency, selectivity, and mechanism of action. The hypothetical data presented herein suggests that while the compound may be a potent and selective inhibitor, there is likely room for further optimization to enhance cellular potency and eliminate any minor off-target activities, following the successful path of analogs like CCT251455.[8] This structured comparative approach is fundamental to the successful progression of any compound in the competitive landscape of kinase inhibitor drug discovery.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrrolo[3,2-c]pyridine Analogs
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of this core, with a particular focus on derivatives that inform the potential of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate analogs. While a comprehensive SAR study on the exact methyl 7-carboxylate series is not extensively documented in publicly available literature, this guide synthesizes key findings from studies on closely related analogs, primarily potent kinase inhibitors and anticancer agents. We will delve into the causal relationships behind experimental designs, present comparative data, and provide detailed experimental protocols to empower researchers in drug discovery and development.
The 1H-Pyrrolo[3,2-c]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-c]pyridine system creates a unique electronic and structural architecture, making it an attractive starting point for the design of small molecule therapeutics. This scaffold has been successfully employed to develop inhibitors of various protein kinases and other biological targets. The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis of 1H-Pyrrolo[3,2-c]pyridine Analogs
This section compares the SAR of two distinct series of 1H-pyrrolo[3,2-c]pyridine derivatives that have been optimized for different biological targets: Monopolar Spindle 1 (MPS1) kinase inhibitors and colchicine-binding site inhibitors with anticancer activity.
Analogs as Monopolar Spindle 1 (MPS1) Kinase Inhibitors
Monopolar Spindle 1 (MPS1) is a key regulator of the spindle assembly checkpoint and is a promising target in oncology. A notable study details the structure-based design and optimization of 1H-pyrrolo[3,2-c]pyridine derivatives as potent and selective MPS1 inhibitors[1][2][3][4][5]. The general structure explored in these studies is presented below.
Caption: General scaffold of 1H-pyrrolo[3,2-c]pyridine analogs developed as MPS1 inhibitors.
The optimization of these compounds from a high-throughput screening hit led to a detailed understanding of the SAR at positions R1, R2, and R6.
Table 1: SAR Summary of 1H-Pyrrolo[3,2-c]pyridine Analogs as MPS1 Inhibitors
| Position | Substitution | Effect on Potency | Rationale |
| R1 (N1) | Small alkyl groups (e.g., methyl) | Generally well-tolerated or slightly beneficial. | Occupies a small hydrophobic pocket. |
| Bulky groups (e.g., Boc) | Can be beneficial for physicochemical properties but may impact potency depending on the rest of the molecule. | Can influence solubility and metabolic stability. | |
| R2 | Small heterocycles (e.g., pyrazole, imidazole) | Crucial for potent inhibition. | Forms key hydrogen bond interactions with the kinase hinge region. |
| Substituted pyrazoles | Methyl substitution on the pyrazole can enhance potency. | Fills a small hydrophobic pocket near the hinge. | |
| R6 | Substituted anilines | Essential for high potency. | Extends into a larger hydrophobic pocket and forms hydrogen bonds. |
| Chloro and methyl substitutions on the aniline | Significantly improve potency. | Optimize interactions within the hydrophobic pocket. | |
| Imidazole or other heterocycles on the aniline | Further enhance potency and selectivity. | Provide additional hydrogen bonding opportunities and favorable interactions. |
The causality behind these experimental choices lies in a structure-based design approach. X-ray crystallography of early hits bound to the MPS1 kinase domain revealed key interaction points. The R2 substituent was designed to interact with the hinge region of the ATP-binding site, a common strategy for achieving kinase inhibition. The R6 substituent was extended into a deeper pocket to enhance potency and selectivity over other kinases. The modifications at the N1 position were explored to fine-tune physicochemical properties such as solubility and metabolic stability.
Analogs as Colchicine-Binding Site Inhibitors
A different series of 1H-pyrrolo[3,2-c]pyridine derivatives has been investigated as potent anticancer agents that act by inhibiting tubulin polymerization through binding to the colchicine site[6]. These analogs feature a distinct substitution pattern compared to the MPS1 inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly in oncology. Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors and other targeted therapies. This guide provides a comparative analysis of the preclinical in vivo efficacy of derivatives of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate, offering insights into their therapeutic potential, mechanisms of action, and performance against established benchmarks.
The Therapeutic Promise of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling these molecules to interact with a variety of biological targets. Researchers have successfully developed derivatives of this scaffold as potent inhibitors of key signaling proteins implicated in cancer and inflammation, including receptor tyrosine kinases like c-Met and FMS, as well as components of the cellular cytoskeleton like tubulin. The strategic modification of the core, particularly at the 7-carboxylate position, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Case Study: A Potent c-Met Inhibitor with Superior In Vivo Antitumor Activity
Recent research has unveiled a novel pyrrolo-pyridine benzamide derivative with promising in vivo efficacy in a lung carcinoma model. This compound stands out for its potent inhibition of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis.
In Vitro Performance
The lead compound demonstrated impressive potency against several cancer cell lines, with IC50 values of 1.06 µM in A549 (lung carcinoma), 10.87 µM in HeLa (cervical cancer), and 0.11 µM in MCF-7 (breast cancer) cells. Notably, its activity against HeLa and MCF-7 cells was over seven times more potent than the established c-Met inhibitor, cabozantinib[1]. Mechanistic studies revealed that the compound induces apoptosis and causes cell cycle arrest at the G0/G1 and G2/M phases in a dose-dependent manner. Furthermore, it was shown to inhibit c-Met expression more effectively than cabozantinib at the same concentration[1].
In Vivo Efficacy in a Lung Carcinoma Allograft Model
The true potential of this derivative was realized in a lung carcinoma allograft model in BALB/c nude mice. At a dosage of 20 mg/kg, the compound achieved a tumor growth inhibition (TGI) of 64.5%. This was significantly higher than the 47.9% TGI observed with cabozantinib at the same dose[1]. Encouragingly, the treatment was well-tolerated, with no significant changes in body weight or signs of toxicity in the kidney, heart, or liver tissues over the 18-day treatment period[1].
Table 1: Comparative In Vivo Efficacy of a Lead 1H-pyrrolo[3,2-c]pyridine Derivative and Cabozantinib
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| Lead Derivative | 20 mg/kg | Lung Carcinoma Allograft | 64.5% | [1] |
| Cabozantinib | 20 mg/kg | Lung Carcinoma Allograft | 47.9% | [1] |
Mechanism of Action: Targeting the c-Met Signaling Pathway
Molecular docking and dynamics studies have elucidated the binding mode of this promising derivative. It forms four crucial hydrogen bonds with the c-Met kinase domain, with key interactions involving amino acid residues Met1160, Phe1134, and Phe1223 contributing significantly to its binding affinity[1].
References
The Synthetic Chemist's Compass: A Comparative Guide to the Efficient Synthesis of Pyrrolopyridine Isomers
Introduction: The Privileged Scaffold of Pyrrolopyridines
Pyrrolopyridines, also known as azaindoles, represent a cornerstone in modern medicinal chemistry. These bicyclic heteroaromatic compounds, as bioisosteres of indole, exhibit enhanced solubility and often superior bioavailability, making them highly sought-after scaffolds in drug discovery programs.[1] Their diverse biological activities, ranging from kinase inhibitors for oncology to treatments for neurological disorders, underscore the critical need for efficient and scalable synthetic routes.[2][3] The position of the nitrogen atom in the pyridine ring gives rise to four principal isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each presenting unique synthetic challenges and opportunities.[4]
The electron-deficient nature of the pyridine ring often renders classical indole syntheses, such as the Fischer, Bartoli, and Reissert methods, less effective for azaindole construction.[1][5] This has spurred the development of innovative synthetic strategies, with a strong emphasis on transition-metal-catalyzed cross-coupling reactions.[6] This guide provides a comparative analysis of the synthesis efficiency for different pyrrolopyridine isomers, offering field-proven insights and experimental data to aid researchers in navigating this complex synthetic landscape.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is paramount and is often dictated by the desired substitution pattern, scale of reaction, and the specific isomer being targeted. Modern synthetic chemistry has equipped us with a powerful toolkit, with metal-catalyzed reactions being particularly prominent.[6]
The Workhorse of Modern Synthesis: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of azaindoles, offering a versatile and efficient means to construct the bicyclic core.[6] Key among these are the Sonogashira, Suzuki-Miyaura, and Heck reactions.
-
Sonogashira Coupling: This palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide is a cornerstone of azaindole synthesis.[6] It typically involves the coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization step.[6] Microwave-assisted copper-mediated or iron-catalyzed cyclizations have been shown to significantly improve efficiency and reduce reaction times.[7]
-
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling between an organoboron compound and an organohalide has been effectively employed for the synthesis of a wide range of aza- and diazaindoles.[6] An efficient two-step route starting from chloroamino-N-heterocycles involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[8]
-
Larock Indole Synthesis Adaptation: The Larock heteroannulation, a powerful method for indole synthesis, has been successfully adapted for azaindole construction. This palladium-catalyzed reaction involves the coupling of an aminopyridine with an internal alkyne.[6] While effective, the efficiency can be dependent on the protecting group on the pyridine nitrogen and the nature of the alkyne.[5]
Classic Approaches with a Modern Twist: The Fischer Indole Synthesis
While often challenging for azaindoles, the Fischer indole synthesis, an acid-catalyzed reaction between a pyridylhydrazine and a carbonyl compound, can be highly efficient for certain isomers, particularly 4- and 6-azaindoles bearing electron-donating groups on the starting pyridylhydrazine.[9][10]
Isomer-Specific Synthesis Efficiency: A Head-to-Head Comparison
The inherent electronic properties of each pyrrolopyridine isomer significantly influence the efficiency of various synthetic routes. The following sections delve into the nuances of synthesizing each isomer, supported by comparative data.
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine): The Most Studied Isomer
7-Azaindole is a prominent scaffold in numerous FDA-approved drugs.[11] Consequently, a wealth of synthetic methods has been developed for its construction.
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Key Advantages | Reference |
| Metal-Free Cycloisomerization | 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine | Morpholine, Water | 87.8 | High yield, scalable, metal-free | [12] |
| Iron-Catalyzed Cyclization | o-haloaromatic amine, terminal alkyne | Fe(acac)3, Microwave | 30-93 | Efficient, microwave-assisted | [7] |
| Domino Reaction | 2-fluoro-3-methylpyridine, arylaldehyde | KN(SiMe3)2 | Moderate | One-pot, selective for azaindole | [1] |
| Palladium-Catalyzed Annulation | o-chloroaminopyridines, aldehydes | Palladium catalyst | Good | Direct access to 2-unsubstituted azaindoles | [4] |
Experimental Protocol: Metal-Free Synthesis of 5-Nitro-7-azaindole [12]
-
To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL, 12.75 mol), add morpholine (3.7 kg, 42.5 mol).
-
Stir the mixture at 90 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with water (2.0 L).
-
Filter the resulting yellow solid, wash with water, and dry to obtain 5-nitro-7-azaindole.
Causality Behind Experimental Choices: The use of morpholine in water provides a basic and aqueous medium that facilitates the cycloisomerization reaction without the need for a metal catalyst. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.
Caption: Workflow for the metal-free synthesis of 5-nitro-7-azaindole.
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine): Leveraging the Fischer Indole Synthesis
The synthesis of 4-azaindole has been successfully achieved using the Fischer indole cyclization, a method previously thought to be inefficient for azaindoles.[9]
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Key Advantages | Reference |
| Fischer Indole Cyclization | Pyridylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., H2SO4) | Good to Very Good | Classic, robust method | [9][10] |
| N-Heterocyclic Carbene Catalysis | Aza-ortho-azaquinone methide, Aldehyde | N-Heterocyclic Carbene | High | Transition-metal-free, mild conditions | [13] |
Experimental Protocol: Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole [9]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.
-
Add valeraldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The acidic medium is crucial for catalyzing the key steps of the Fischer indole synthesis, including hydrazone formation and the[1][1]-sigmatropic rearrangement. The electron-donating methoxy group on the pyridylhydrazine facilitates the rearrangement, enhancing the reaction's efficiency.[9]
Caption: Key steps in the Fischer indole synthesis of 4-azaindole.
5-Azaindole (1H-Pyrrolo[3,2-c]pyridine) and 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine): Strategic Use of Palladium Catalysis
The synthesis of 5- and 6-azaindoles often relies on palladium-catalyzed C-C and C-N coupling reactions, where regioselectivity is a key consideration.[8]
| Isomer | Method | Starting Materials | Catalyst/Reagents | Yield (%) | Key Advantages | Reference |
| 5-Azaindole | Site-selective Pd-catalyzed C-N coupling, then C-C coupling and cyclization | 3,4-dibromopyridine, 4-toluidine, phenylacetylene | Good | Regiocontrolled synthesis | [8] | |
| 6-Azaindole | Site-selective Pd-catalyzed Sonogashira, then tandem C-N coupling and cyclization | 3,4-dibromopyridine, alkynes, amines | Very Good | High yield, good functional group tolerance | [8] | |
| 6-Azaindole | Pd-catalyzed tandem couplings of gem-dichloroolefins | gem-dichloroolefins, boronic acids | 55-91 | Modular, convergent approach | [14] |
The synthesis of these isomers often involves a multi-step sequence where the order of bond formation is critical to achieving the desired regiochemistry. For instance, in the synthesis of 6-azaindole from 3,4-dibromopyridine, a Sonogashira reaction is performed first at the more reactive C-4 position, followed by a C-N coupling and cyclization.[8]
Conclusion: Navigating the Synthetic Landscape
The efficient synthesis of pyrrolopyridine isomers is a multifaceted challenge that requires a deep understanding of the electronic properties of the pyridine ring and the judicious application of modern synthetic methodologies. While transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as the dominant and most versatile strategies, classical methods like the Fischer indole synthesis remain highly effective for specific isomers under optimized conditions.
This guide provides a comparative framework to aid researchers in selecting the most appropriate synthetic route based on the target isomer, desired substitution pattern, and available resources. The provided experimental protocols and the rationale behind them offer a practical starting point for laboratory execution. As the demand for novel pyrrolopyridine-based therapeutics continues to grow, the development of even more efficient, scalable, and sustainable synthetic methods will remain a key focus in the field of organic and medicinal chemistry.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Comparative Analysis Against Approved Kinase and Tubulin Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Promise of the 1H-pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. Its unique electronic and structural properties make it an ideal framework for designing targeted therapies. This guide provides an in-depth comparative analysis of the therapeutic potential of this scaffold, benchmarked against established, FDA-approved drugs.
Given that "Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate" primarily serves as a foundational building block, this analysis will focus on a potent, well-characterized derivative, Compound 1r , a selective FMS kinase inhibitor.[1][2] We will benchmark its performance against two key approved drugs operating through distinct but relevant mechanisms:
-
Pexidartinib : An FDA-approved inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase.[3]
-
Colchicine : A microtubule-destabilizing agent that binds to the colchicine-binding site on tubulin, a mechanism also targeted by certain 1H-pyrrolo[3,2-c]pyridine derivatives.[4]
This guide will delve into the mechanistic underpinnings of these compounds, provide detailed protocols for their comparative evaluation, and present a synthesis of publicly available data to inform future drug development efforts.
Section 1: Mechanistic Overview and Target Rationale
The FMS Kinase (CSF-1R) Axis in Oncology
The Colony-Stimulating Factor 1 Receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] In the tumor microenvironment, signaling through the CSF-1/CSF-1R axis is co-opted by cancer cells to recruit and polarize tumor-associated macrophages (TAMs), which promote tumor growth, angiogenesis, and metastasis.[5][6] Therefore, inhibiting FMS kinase presents a compelling strategy to remodel the tumor microenvironment and enhance anti-tumor immunity.
-
Pexidartinib operates by selectively inhibiting FMS kinase, leading to a reduction in TAMs within the tumor.
-
Compound 1r , a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, has demonstrated potent and selective inhibition of FMS kinase.[1][2]
Caption: FMS Kinase (CSF-1R) Signaling Pathway and Points of Inhibition.
Microtubule Dynamics as an Anticancer Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[7][8] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle during cell division.[9] Disruption of this process is a well-validated anticancer strategy.
-
Colchicine binds to β-tubulin at a specific site (the colchicine-binding site), preventing the polymerization of tubulin into microtubules. This leads to mitotic arrest and subsequent apoptosis.[4]
-
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also been designed as colchicine-binding site inhibitors, demonstrating the versatility of this core structure.
Caption: Microtubule Dynamics and the Mechanism of Colchicine.
Section 2: Comparative Performance Data
This section summarizes publicly available in vitro efficacy and pharmacokinetic data for Compound 1r, Pexidartinib, and Colchicine.
Table 1: In Vitro Efficacy - Target Inhibition and Cellular Potency
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Cellular IC50 | Reference(s) |
| Compound 1r | FMS Kinase | Kinase Assay | 30 nM | Ovarian, Prostate, Breast Cancer | 0.15 - 1.78 µM | [1][2][10] |
| Pexidartinib | FMS Kinase (CSF-1R) | Kinase Assay | 20 nM | Tenosynovial Giant Cell Tumor | Not explicitly stated | [3][11][12] |
| Colchicine | β-Tubulin | Tubulin Polymerization | - | Various Cancer Cell Lines | Varies widely (nM to µM range) | [4] |
Table 2: Pharmacokinetic Profiles
| Compound | Administration | Peak Plasma Concentration | Half-life | Metabolism | Excretion | Reference(s) |
| Pexidartinib | Oral | ~2.5 hours | 24.8 - 26.7 hours | Oxidation and glucuronidation | Feces (64.8%), Urine (27.4%) | [13][14] |
| Colchicine | Oral | 1 - 2 hours | ~20 - 40 hours | Hepatic | Biliary and renal routes | [15][16][17] |
| Compound 1r | - | Not publicly available | Not publicly available | Not publicly available | Not publicly available | - |
Section 3: Experimental Protocols for Benchmarking
To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following section outlines detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro FMS Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of compounds against FMS kinase.[18][19][20]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.
Materials:
-
Recombinant human FMS kinase
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of FMS kinase and MBP substrate mix in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to detect the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is based on a fluorescence-based assay for monitoring tubulin polymerization in real-time.[21][22][23]
Principle: A fluorescent reporter dye binds preferentially to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the extent of tubulin polymerization.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
96-well black, clear-bottom plates
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
Prepare working solutions of test compounds at 10x the final desired concentrations in polymerization buffer.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and a fluorescence plate reader to 37°C.
-
Add 10 µL of the 10x test compound working solutions to the appropriate wells.
-
On ice, prepare a master mix containing the reconstituted tubulin, GTP (final concentration 1 mM), and the fluorescent reporter dye.
-
-
Initiation of Polymerization:
-
Add 90 µL of the tubulin master mix to each well containing the test compound.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum polymerization rate (Vmax) for each concentration.
-
Normalize the data to the vehicle control (100% polymerization).
-
Determine the IC50 value by fitting the normalized data to a dose-response curve.
-
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][25][26]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition:
-
Remove the culture medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.[27][28][29][30]
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. The effect of a test compound on tumor growth is then monitored over time.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to enhance tumor take)
-
Test compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10⁶ cells per 100 µL). The cell suspension can be mixed 1:1 with Matrigel.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor development.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the predetermined dosing schedule and route.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Caption: A streamlined workflow for benchmarking novel compounds.
Section 4: Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising starting point for the development of novel targeted therapies. As exemplified by Compound 1r, derivatives of this core structure can exhibit potent and selective inhibition of clinically relevant targets such as FMS kinase.
This guide provides a framework for the systematic evaluation and benchmarking of such compounds against approved drugs. By employing the detailed protocols and comparative data presented herein, researchers can:
-
Objectively assess the potency and selectivity of new chemical entities.
-
Gain insights into their mechanism of action at both the molecular and cellular levels.
-
Make data-driven decisions regarding lead optimization and preclinical development.
Future work should focus on a comprehensive structure-activity relationship (SAR) analysis of the 1H-pyrrolo[3,2-c]pyridine scaffold to further enhance its therapeutic potential. Additionally, exploring the pharmacokinetic and pharmacodynamic properties of promising derivatives will be crucial for their successful translation into clinical candidates. The integration of these preclinical assessments will undoubtedly pave the way for the next generation of targeted therapies based on this remarkable heterocyclic system.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 12. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of colchicine: a review of experimental and clinical data. | Semantic Scholar [semanticscholar.org]
- 16. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Articles [globalrx.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. maxanim.com [maxanim.com]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. atcc.org [atcc.org]
- 26. broadpharm.com [broadpharm.com]
- 27. benchchem.com [benchchem.com]
- 28. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 29. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 30. yeasenbio.com [yeasenbio.com]
A Senior Application Scientist's Guide to Orthogonally Validating Pyrrolopyridine Kinase Inhibitors
Introduction: Beyond the Primary Hit—The Imperative for Orthogonal Validation
The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets.[1] Its structural resemblance to the purine ring of ATP makes it particularly effective as a competitive inhibitor for protein kinases, a class of enzymes deeply implicated in oncology and inflammatory diseases.[2][3]
High-Throughput Screening (HTS) campaigns frequently identify numerous pyrrolopyridine-based "hits." However, a primary hit is merely a starting point. It is fraught with potential false positives, such as Pan-Assay Interference Compounds (PAINS), and provides no information about the compound's behavior in a complex cellular environment.[4] Progressing these hits without rigorous, mechanistically distinct validation is a recipe for costly late-stage failures.
This guide provides a framework for the orthogonal validation of a hypothetical pyrrolopyridine compound, "Pyrrolo-7," identified as an inhibitor of the p38α kinase (MAPK14), a key mediator of inflammatory signaling. We will first confirm its activity using a direct, in-vitro biochemical assay and then, critically, validate its mechanism in a cellular context using an orthogonal biophysical method. This two-pronged approach ensures that we are not just measuring enzymatic inhibition, but true target engagement within a living system.[5][6]
The Validation Workflow: From Biochemical Potency to Cellular Engagement
Our validation strategy is designed to answer two distinct but complementary questions:
-
Biochemical Validation: Does Pyrrolo-7 inhibit the enzymatic activity of purified p38α kinase?
-
Orthogonal Cellular Validation: Does Pyrrolo-7 bind to p38α kinase inside intact cells?
Answering both questions affirmatively provides the confidence needed to advance a compound into lead optimization.
Caption: High-level workflow for hit validation.
Part 1: Primary Validation — Quantifying Biochemical Inhibition
The first step after identifying a hit is to confirm its activity and determine its potency using a purified, recombinant version of the target protein. This isolates the interaction between the compound and the enzyme, providing a clean, quantitative measure of inhibition.
Causality: Why a Biochemical Assay First?
A biochemical assay provides a direct measure of a compound's effect on the target's catalytic function.[7] We use the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8] The principle is straightforward: active kinase converts ATP to ADP. An effective inhibitor will block this conversion, resulting in less ADP and, consequently, a lower luminescent signal. This allows for the precise calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is the gold standard for potency determination.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay for p38α
Objective: To determine the IC50 of Pyrrolo-7 against recombinant p38α.
Materials:
-
Recombinant human p38α enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Pyrrolo-7 (solubilized in DMSO)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Methodology:
-
Compound Plating: Prepare a serial dilution of Pyrrolo-7 in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense into a 384-well plate. Include DMSO-only controls (0% inhibition) and a known p38α inhibitor control (100% inhibition).
-
Kinase Reaction:
-
Add p38α enzyme and MBP substrate solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at its Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[8]
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition against the log concentration of Pyrrolo-7 and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation & Interpretation
The experiment yields a dose-response curve from which the IC50 is derived.
| Compound | Target | Biochemical IC50 (nM) |
| Pyrrolo-7 | p38α | 45.2 |
| Staurosporine (Control) | p38α | 8.7 |
Interpretation: The IC50 of 45.2 nM confirms that Pyrrolo-7 is a potent inhibitor of p38α enzymatic activity in a purified system. While promising, this result tells us nothing about its performance in a cellular context.[10] The compound could be a potent enzyme inhibitor but have zero effect in cells due to poor membrane permeability.
Part 2: Orthogonal Validation — Demonstrating Cellular Target Engagement
This is the most critical phase of hit validation. We must now prove that Pyrrolo-7 enters the cell and physically binds to its intended target, p38α. Many promising biochemical hits fail at this stage.[5]
Causality: Why CETSA is a Powerful Orthogonal Method
To confirm target engagement in a physiologically relevant environment, we employ the Cellular Thermal Shift Assay (CETSA).[11] CETSA is based on the biophysical principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[12][13]
This method is powerfully orthogonal to our biochemical assay for several reasons:
-
It is cell-based: It directly assesses compound behavior in intact cells, accounting for cell permeability and stability.
-
It is label-free: It requires no modification to the compound or genetic tagging of the protein, studying the interaction in its native state.[14]
-
It measures a physical event (binding), not a functional outcome (inhibition): This provides a mechanistically distinct line of evidence, confirming the compound's proposed mechanism of action.[15]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for p38α Target Engagement
Objective: To determine if Pyrrolo-7 binding stabilizes p38α against thermal denaturation in intact cells.
Materials:
-
Human cell line expressing p38α (e.g., HeLa or A549)
-
Pyrrolo-7 (10 µM final concentration) and DMSO vehicle control
-
PBS with protease and phosphatase inhibitors
-
Equipment: Thermocycler, centrifuge, Western blot apparatus
-
Antibodies: Rabbit anti-p38α primary antibody, anti-rabbit HRP-conjugated secondary antibody
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with 10 µM Pyrrolo-7 and another with DMSO for 1 hour at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat to a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[16]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification (Western Blot):
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize total protein concentration across all samples.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-p38α antibody.
-
Detect the signal using an HRP-conjugated secondary antibody and chemiluminescence.
-
-
Data Analysis: Quantify the band intensity for p38α at each temperature for both the DMSO and Pyrrolo-7 treated samples. Plot the relative amount of soluble p38α against temperature to generate melt curves.
Data Presentation & Interpretation
The CETSA experiment demonstrates a clear shift in the thermal stability of p38α in the presence of Pyrrolo-7.
| Treatment | Temperature (°C) | Relative Soluble p38α (%) |
| DMSO | 52 | 100 |
| DMSO | 55 | 85 |
| DMSO | 58 | 51 |
| DMSO | 61 | 20 |
| Pyrrolo-7 | 55 | 100 |
| Pyrrolo-7 | 58 | 92 |
| Pyrrolo-7 | 61 | 55 |
| Pyrrolo-7 | 64 | 25 |
Interpretation: In DMSO-treated cells, the apparent aggregation temperature (Tagg), where 50% of the protein has precipitated, is approximately 58°C. In cells treated with Pyrrolo-7, the Tagg is shifted to approximately 61°C. This positive thermal shift (ΔTagg = +3°C) is strong evidence that Pyrrolo-7 is cell-permeable and directly engages with p38α in its native cellular environment.[15]
Synthesis and Conclusion: A Validated Path Forward
By employing a dual-pronged validation strategy, we have built a robust, evidence-based case for Pyrrolo-7 as a genuine p38α inhibitor.
| Assay | Principle | System | Key Question Answered | Result for Pyrrolo-7 |
| ADP-Glo™ | Enzymatic Activity | Biochemical (Purified Protein) | Does it inhibit the target's function? | Yes, potent inhibition (IC50 = 45.2 nM) |
| CETSA | Thermal Stability | Cellular (Intact Cells) | Does it bind the target in a cell? | Yes, clear target engagement (ΔTagg = +3°C) |
The biochemical assay confirmed that Pyrrolo-7 is a potent inhibitor of p38α's catalytic activity. Crucially, the orthogonal CETSA experiment proved that this is not an artifact of an artificial in-vitro system. The compound successfully traverses the cell membrane and physically binds to p38α, stabilizing it against denaturation.
This rigorous, mechanistically distinct validation provides high confidence in the compound's on-target activity and mechanism of action. Pyrrolo-7 is no longer just a "hit"; it is a validated lead compound, ready for further investigation in downstream cellular signaling and phenotypic assays, and ultimately, for progression into lead optimization. This methodical approach minimizes the risk of pursuing flawed candidates and maximizes the probability of success in the long and arduous journey of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate
For researchers at the forefront of pharmaceutical innovation, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of every chemical compound, including its final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate (CAS No. 1196047-26-3), ensuring the safety of laboratory personnel and unwavering compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle this and other research chemicals with the highest degree of safety and professionalism.
Understanding the Compound: Hazard Profile and Core Characteristics
This compound is a heterocyclic compound utilized in research and development.[1] While extensive toxicological data is not available, the Safety Data Sheet (SDS) indicates that it should be handled with care.[1][2] The primary hazards are associated with its potential for irritation and the lack of comprehensive toxicity information. Therefore, treating it as a hazardous substance is a prudent and necessary precaution.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 1196047-26-3 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Solid | N/A |
| Known Hazards | Warning: Potential Irritant | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon monoxide, nitrogen oxides under fire conditions. | [3][4][5][6][7] |
Immediate Safety and Spill Management: Your First Line of Defense
Accidents can happen, and preparedness is key to mitigating risks. All handling of this compound, including disposal procedures, should be conducted within a chemical fume hood.[8]
Personal Protective Equipment (PPE): Always wear the following appropriate PPE:
Spill Response Protocol: In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.[8]
-
Evacuate (if necessary): For large spills, evacuate the area.
-
Containment: Prevent the spill from spreading. Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Collection: Carefully scoop the absorbed material into a designated, airtight container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
Improper disposal of chemical waste is a serious offense with significant safety and environmental consequences.[9] Adherence to institutional and regulatory guidelines is paramount.
Step 1: Waste Segregation and Collection
Rationale: To prevent dangerous reactions, incompatible chemicals must be kept separate.[8][10]
-
Designated Waste Stream: Dedicate a specific, clearly labeled waste container for this compound and chemically compatible waste.
-
Avoid Mixing: Do not mix this compound with strong oxidizing agents, acids, or bases in the same waste container.[1][8]
Step 2: Container Selection and Labeling
Rationale: Proper containment and clear communication are critical for safe storage and transport of hazardous waste.
-
Container Choice: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the compound.[10]
-
Labeling: All waste containers must be accurately and clearly labeled.[9][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)
-
The approximate concentration and quantity
-
The date when waste was first added to the container (accumulation start date)
-
Step 3: On-Site Accumulation and Storage
Rationale: Safe temporary storage of hazardous waste is regulated to minimize risks within the laboratory.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential leaks.[10]
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[1]
Step 4: Final Disposal Pathway
Rationale: The selection of a final disposal method must ensure the complete and safe destruction of the hazardous compound in compliance with environmental regulations.
Given the nitrogen-containing heterocyclic structure of this compound, the recommended and most environmentally sound disposal method is incineration by a licensed hazardous waste management facility.
-
Incineration: This high-temperature destruction process is designed to break down organic compounds into less hazardous substances.[11][12] Hazardous waste incinerators are regulated by the Environmental Protection Agency (EPA) and must meet strict performance standards, including a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents.[11][12]
-
Chemical Neutralization (Not Recommended for Unused Material): While neutralization can be a viable option for some chemical waste streams, it is not recommended for the disposal of the pure compound without a validated and thoroughly tested procedure. Attempting to neutralize this compound without a full understanding of the reaction products could lead to the generation of other hazardous substances.
-
Landfill (Prohibited): Direct disposal of this chemical in a landfill is not a permissible or environmentally responsible option.
-
Sewer Disposal (Prohibited): Under no circumstances should this compound be disposed of down the drain.[1][10] This can lead to the contamination of waterways and interfere with wastewater treatment processes.
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and transport of the waste.[13] Provide them with the completed hazardous waste label and any other required documentation.
Visualizing the Disposal Decision Process
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, you can ensure that the lifecycle of this compound in your laboratory concludes with the highest standards of safety, responsibility, and regulatory compliance.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. mtu.edu [mtu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
